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  • Product: Methyl 5-amino-1H-indole-2-carboxylate
  • CAS: 147539-80-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 5-amino-1H-indole-2-carboxylate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-amino-1H-indole-2-carboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific commun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1H-indole-2-carboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring an indole scaffold substituted with both an amino group and a methyl carboxylate, provides a valuable platform for the synthesis of a diverse array of biologically active molecules. The strategic placement of these functional groups allows for targeted modifications to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-amino-1H-indole-2-carboxylate, along with insights into its synthesis and potential applications.

Molecular Structure and Properties

The foundational structure of Methyl 5-amino-1H-indole-2-carboxylate consists of a bicyclic indole ring system. An amino group (-NH₂) is attached at the C5 position of the benzene ring portion, and a methyl carboxylate group (-COOCH₃) is at the C2 position of the pyrrole ring. This arrangement of functional groups imparts specific reactivity and potential for intermolecular interactions.

Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂Calculated
Molecular Weight 190.20 g/mol Calculated
Appearance Expected to be a solidInferred from analogs
Melting Point Not explicitly reported-
Boiling Point Not explicitly reported-
Solubility Expected to be soluble in polar organic solventsInferred from structure

Spectroscopic Characterization

Detailed spectroscopic data for Methyl 5-amino-1H-indole-2-carboxylate is not widely published. However, based on the analysis of its structural features and data from analogous compounds, the expected spectral characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, the protons of the amino group, and the methyl protons of the ester. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 5-amino substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display resonances for the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching vibrations of the indole and amino groups (typically in the range of 3200-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-N and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 190.20). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester functionality.

Chemical Properties and Reactivity

The chemical reactivity of Methyl 5-amino-1H-indole-2-carboxylate is dictated by the interplay of its functional groups: the indole ring, the aromatic amino group, and the methyl ester.

Reactivity of the Indole Nucleus

The indole ring system is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, the reactivity of the indole core can be influenced by the nature and position of its substituents.

Reactivity of the Amino Group

The amino group at the C5 position behaves as a typical aromatic amine. It can be readily acylated, alkylated, or converted into a diazonium salt, which can then undergo various coupling reactions. This functional handle is crucial for the derivatization of the molecule to explore structure-activity relationships in drug discovery programs. For instance, reactions of aminoindoles with isocyanates and isothiocyanates lead to the formation of urea and thiourea derivatives, respectively[1].

Reactivity of the Methyl Ester

The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with amines to form amides or undergo other transformations common to carboxylic acids.

Synthesis of Methyl 5-amino-1H-indole-2-carboxylate

A common and effective method for the synthesis of Methyl 5-amino-1H-indole-2-carboxylate involves the reduction of its nitro precursor, Methyl 5-nitro-1H-indole-2-carboxylate. The synthesis of this precursor has been reported in the literature[2].

Experimental Protocol: Synthesis via Reduction of Methyl 5-nitro-1H-indole-2-carboxylate

The following is a generalized protocol based on standard reduction methods for aromatic nitro compounds.

Step 1: Synthesis of Methyl 5-nitro-1H-indole-2-carboxylate (Precursor)

The precursor can be synthesized through the nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation[2].

Step 2: Reduction of the Nitro Group

A common method for the reduction of an aromatic nitro group to an amine is catalytic hydrogenation.

Materials:

  • Methyl 5-nitro-1H-indole-2-carboxylate

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or Ethanol

  • Ammonium formate or Hydrogen gas

  • Inert atmosphere (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • Dissolve Methyl 5-nitro-1H-indole-2-carboxylate in a suitable solvent such as methanol or ethanol in a reaction flask.

  • Add a catalytic amount of palladium on carbon to the solution.

  • If using ammonium formate, add it to the reaction mixture. If using hydrogen gas, connect the flask to a hydrogen source and purge the system.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter pad with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-amino-1H-indole-2-carboxylate.

  • Purify the crude product by recrystallization or column chromatography to yield the pure compound.

Synthesis_of_Methyl_5_amino_1H_indole_2_carboxylate start Methyl 5-nitro-1H-indole-2-carboxylate reagents H₂/Pd-C or Ammonium Formate/Pd-C start->reagents Reduction product Methyl 5-amino-1H-indole-2-carboxylate reagents->product

Caption: Synthetic pathway to Methyl 5-amino-1H-indole-2-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The indole-2-carboxylate scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have been investigated for a variety of therapeutic targets. The presence of the 5-amino group provides a key point for diversification and interaction with biological targets.

HIV-1 Integrase Inhibitors

One of the most promising applications of 5-aminoindole-2-carboxylic acid derivatives is in the development of HIV-1 integrase inhibitors[3]. The indole-2-carboxylic acid moiety can act as a metal-chelating group, interacting with the magnesium ions in the active site of the integrase enzyme, which is crucial for its function in the viral life cycle. The 5-amino group can be functionalized to enhance binding affinity and selectivity.

Other Potential Applications

The versatile nature of the Methyl 5-amino-1H-indole-2-carboxylate scaffold makes it a valuable starting material for the synthesis of compounds with a wide range of potential biological activities, including but not limited to:

  • Anticancer agents

  • Antiviral agents (beyond HIV)

  • Central nervous system (CNS) active agents

Conclusion

Methyl 5-amino-1H-indole-2-carboxylate is a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. While detailed experimental data on the compound itself is sparse in the public domain, its synthesis is achievable through established methods, and its chemical reactivity is predictable based on its functional groups. The strategic positioning of the amino and ester groups on the indole scaffold makes it a highly valuable building block for the creation of novel compounds with diverse and potent biological activities. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential in the development of new therapeutics.

References

  • Zhang, R.-H., Chen, G.-Q., Wang, W., Wang, Y.-C., Zhang, W.-L., Chen, T., Xiong, Q.-Q., Zhao, Y.-L., Liao, S.-G., Li, Y.-J., Yan, G.-Y., & Zhou, M. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1081-1093.
  • Shestakov, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 778-782.
  • Liu, J., Qian, C., & Chen, X. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 31(5), 734-740.
  • PubChem. (n.d.). Ethyl 5-amino-1H-indole-2-carboxylate. Retrieved from [Link]

  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(8), 3374.
  • ACS Publications. (2009). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry, 52(11), 3474-3483.
  • Wang, Z., et al. (2014). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.

Sources

Exploratory

A Comprehensive Technical Guide to Methyl 5-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of Methyl 5-amino-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 5-amino-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, spectroscopic signature, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes

Methyl 5-amino-1H-indole-2-carboxylate is a bifunctional molecule featuring a reactive amino group and a methyl ester on the indole scaffold. This unique arrangement makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Chemical Structure and Properties

The foundational characteristics of this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₁₀N₂O₂Calculated
Molecular Weight 190.20 g/mol [1]
IUPAC Name Methyl 5-amino-1H-indole-2-carboxylateN/A
CAS Number Not directly available; Hydrochloride salt: Not specified[2]
Canonical SMILES COC(=O)C1=CC2=C(N1)C=C(C=C2)NN/A

Note: The molecular formula for the hydrochloride salt is C₁₀H₁₁ClN₂O₂ and its molecular weight is 226.6595 g/mol [2].

Synthesis and Reactivity

The synthesis of Methyl 5-amino-1H-indole-2-carboxylate typically involves the construction of the indole ring system followed by functional group manipulations. Common synthetic strategies often start from commercially available substituted anilines and proceed through classical indole syntheses like the Fischer, Reissert, or Bartoli indole synthesis.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Indole Ring Formation cluster_2 Functional Group Interconversion cluster_3 Final Product A Substituted p-nitroaniline C Condensation & Cyclization (e.g., Reissert Synthesis) A->C B Pyruvic acid derivative B->C D Esterification of indole-2-carboxylic acid C->D Forms the indole-2-carboxylate E Reduction of nitro group D->E Introduction of the ester functionality F Methyl 5-amino-1H- indole-2-carboxylate E->F Formation of the amino group

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-Amino-1H-indole-2-carboxylic Acid: Key Intermediates and Strategic Pathways

Abstract 5-Amino-1H-indole-2-carboxylic acid is a pivotal molecular scaffold, serving as a foundational building block in the synthesis of a multitude of pharmacologically active compounds. Its structure, featuring a rea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Amino-1H-indole-2-carboxylic acid is a pivotal molecular scaffold, serving as a foundational building block in the synthesis of a multitude of pharmacologically active compounds. Its structure, featuring a reactive amino group and a versatile carboxylic acid handle on the indole core, makes it a highly sought-after intermediate in drug discovery and development. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focused analysis of the key intermediates that define the efficiency, scalability, and outcome of the synthesis. We will dissect the mechanistic underpinnings of the classical Fischer indole synthesis as the principal pathway, offering field-proven insights into experimental choices and providing detailed, self-validating protocols for each critical transformation.

Strategic Overview: The Precursor Approach to the 5-Amino Moiety

The direct synthesis of 5-amino-1H-indole-2-carboxylic acid presents significant challenges due to the nucleophilic nature of the amino group, which can interfere with the cyclization conditions required for indole formation. Consequently, the most reliable and widely adopted strategy involves the introduction of the amino group in a protected or precursor form. The most common and effective precursor is the nitro group (-NO₂).

The strategic decision to use a nitro-substituted precursor is based on several key advantages:

  • Chemical Stability: The nitro group is robust and inert to the acidic conditions typically employed in classical indole syntheses, such as the Fischer indole synthesis.

  • Electronic Effects: As a strong electron-withdrawing group, the nitro substituent influences the reactivity of the aromatic ring, which can be leveraged during the synthesis.

  • Facile Conversion: The reduction of an aromatic nitro group to a primary amine is a high-yielding and well-established transformation with a wide array of available reagents, allowing for flexibility depending on the presence of other functional groups.[1][2]

This guide will therefore focus on the pathway proceeding through the key intermediate, 5-nitro-1H-indole-2-carboxylic acid .

The Primary Pathway: Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, remains one of the most versatile and extensively used methods for constructing the indole nucleus.[3][4] The pathway to our target molecule via this method can be logically segmented into four critical stages, each involving a key intermediate.

Fischer_Pathway_Overview A p-Nitrophenylhydrazine C Hydrazone Intermediate A->C Condensation B Ethyl Pyruvate B->C D Ethyl 5-Nitro-1H-indole- 2-carboxylate C->D Fischer Cyclization (Acid Catalyst, Heat) E 5-Nitro-1H-indole- 2-carboxylic Acid D->E Saponification (Base Hydrolysis) F 5-Amino-1H-indole- 2-carboxylic Acid E->F Nitro Group Reduction

Caption: Overall synthetic workflow via the Fischer Indole Synthesis.

Stage 1: Formation of the Arylhydrazone Intermediate

The synthesis begins with the condensation of a substituted arylhydrazine with a carbonyl compound. For our target, this involves the reaction between p-nitrophenylhydrazine and ethyl pyruvate.

  • Reaction: p-Nitrophenylhydrazine hydrochloride reacts with ethyl pyruvate in an aqueous ethanol solution.

  • Key Intermediate: Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate.

  • Causality of Experimental Choices:

    • Starting Materials: p-Nitrophenylhydrazine hydrochloride is chosen for its stability and commercial availability. Ethyl pyruvate provides the necessary carbon backbone for the eventual formation of the C2-carboxylic acid and C3-position of the indole ring.

    • Solvent System: An ethanol/water mixture is used to solubilize both the polar hydrochloride salt and the organic pyruvate ester, facilitating a homogenous reaction environment.

    • Temperature Control: The reaction is typically run at moderate temperatures (20-60°C) to ensure a controlled rate of condensation and prevent side reactions.[5]

  • Dissolve p-nitrophenylhydrazine hydrochloride (1.0 eq) in water.

  • In a separate vessel, dissolve ethyl pyruvate (1.05 eq) in ethanol.

  • Slowly add the ethyl pyruvate solution to the p-nitrophenylhydrazine solution with constant stirring at room temperature (~25°C).

  • A yellow precipitate of the hydrazone will form almost immediately.

  • Continue stirring for 30-60 minutes to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the resulting yellow solid under vacuum. The product is typically of sufficient purity for the next step without further purification.

Stage 2: Acid-Catalyzed Cyclization to the Indole Core

This is the cornerstone of the synthesis, where the hydrazone intermediate undergoes an acid-catalyzed intramolecular cyclization to form the indole ring system.

  • Reaction: Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate is heated in the presence of a strong acid catalyst.

  • Key Intermediate: Ethyl 5-nitro-1H-indole-2-carboxylate.[6]

  • Mechanistic Insight: The accepted mechanism involves several distinct steps:

    • Protonation of the hydrazone.

    • Tautomerization to an enehydrazine intermediate.

    • A[7][7]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen rearrangement), which is the key C-C bond-forming step.

    • Rearomatization of the benzene ring.

    • Intramolecular nucleophilic attack by the amino group onto the imine carbon, forming a five-membered ring.

    • Elimination of an ammonia molecule to yield the final aromatic indole ring.[4]

Fischer_Mechanism cluster_0 Mechanism of Fischer Indole Cyclization start Hydrazone enehydrazine Enehydrazine (Tautomerization) start->enehydrazine H+ rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement Key C-C bond formation aromatization Diamine Intermediate (Aromatization) rearrangement->aromatization H+ shift cyclization Cyclized Intermediate aromatization->cyclization Nucleophilic Attack product Indole Product (+ NH3) cyclization->product -NH3

Caption: Key mechanistic steps in the Fischer indole cyclization.

  • Causality of Experimental Choices:

    • Catalyst: Polyphosphoric acid (PPA) is a frequent choice as it serves as both the acid catalyst and a dehydrating agent, driving the reaction forward.[5] Other Lewis acids like ZnCl₂ or Brønsted acids can also be used.[3][4] The choice of catalyst can significantly impact the yield and reaction time.

    • Solvent: A high-boiling point, non-reactive solvent like toluene or xylene is often used to achieve the necessary temperatures (85-115°C) for the sigmatropic rearrangement and subsequent cyclization.[5]

    • Temperature: Heat is critical to overcome the activation energy barrier of the[7][7]-sigmatropic rearrangement.

  • Suspend the hydrazone intermediate (1.0 eq) in toluene.

  • Add polyphosphoric acid (PPA) (typically 5-10 eq by weight) to the suspension with vigorous stirring.

  • Heat the mixture to reflux (approx. 110°C) for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization from ethanol to yield a white solid.[6]

Stage 3: Ester Hydrolysis

To obtain the free carboxylic acid, the ethyl ester must be hydrolyzed.

  • Reaction: Ethyl 5-nitro-1H-indole-2-carboxylate is treated with a base, followed by acidification.

  • Key Intermediate: 5-Nitro-1H-indole-2-carboxylic acid.[5]

  • Causality of Experimental Choices:

    • Reagents: A standard saponification is performed using an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous alcohol solution. The alcohol helps to solubilize the organic ester.

    • Acidification: After hydrolysis, the resulting carboxylate salt is protonated by adding a strong acid (e.g., HCl) until the solution is acidic (pH 1-2), causing the free carboxylic acid to precipitate.

  • Dissolve ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 eq) and stir the mixture at room temperature for 5-8 hours, or until TLC indicates complete consumption of the starting material.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is ~2.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts.

  • Dry the product under vacuum to yield 5-nitro-1H-indole-2-carboxylic acid.

Stage 4: Reduction of the Nitro Group

This final step converts the nitro-substituted intermediate into the target amino-indole.

  • Reaction: 5-Nitro-1H-indole-2-carboxylic acid is reduced to 5-amino-1H-indole-2-carboxylic acid.

  • Causality of Experimental Choices: The choice of reducing agent is critical to ensure selective reduction of the nitro group without affecting the carboxylic acid or the indole ring.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. A palladium on carbon catalyst is used under a hydrogen atmosphere. It offers high yields and simple workup (catalyst is filtered off).[2]

    • Metal/Acid Reduction (SnCl₂/HCl or Fe/AcOH): Stannous chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid are classic and cost-effective reagents for nitro group reduction.[8] The workup can be more involved due to the need to remove metal salts.

    • Sodium Dithionite (Na₂S₂O₄): This is a milder reducing agent that can be effective, particularly if other sensitive functional groups are present.[8]

Reduction_Workflow cluster_main Nitro Group Reduction Protocol A Dissolve 5-Nitroindole Intermediate in Solvent (e.g., Ethanol, Acetic Acid) B Add Reducing Agent (e.g., Pd/C, SnCl₂, Fe) A->B C Run Reaction (H₂ atmosphere or Heat) B->C D Monitor by TLC C->D E Work-up: Filter Catalyst or Neutralize & Extract D->E Upon Completion F Isolate & Purify Final Product E->F

Caption: General workflow for the reduction of the nitro-indole intermediate.

  • Charge a flask or Parr apparatus with 5-nitro-1H-indole-2-carboxylic acid (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Seal the vessel and purge it several times with nitrogen before introducing hydrogen gas (can be supplied from a balloon or a pressurized source).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product, 5-amino-1H-indole-2-carboxylic acid, can be purified by recrystallization if necessary.

Alternative Synthetic Routes

While the Fischer synthesis is predominant, other named reactions provide alternative pathways to the indole nucleus, which could be adapted for this specific target.

  • Reissert Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[3][9][10] The key intermediates would be ethyl 2-(2-nitrophenyl)-2-oxoacetate and the subsequent pyruvic acid derivative, which is then reduced and cyclized.[9]

  • Leimgruber-Batcho Synthesis: This is a highly efficient two-step method that begins with the reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine intermediate.[11][12][13] This enamine is then reductively cyclized to the indole. This method is known for its mild conditions and high yields.[12]

Data Summary

The following table summarizes typical reaction parameters for the primary Fischer indole synthesis pathway. Yields are representative and can vary based on reaction scale and specific conditions.

StageKey IntermediateKey ReagentsTypical SolventTemp. (°C)Approx. Yield (%)Reference
1 Hydrazonep-Nitrophenylhydrazine HCl, Ethyl PyruvateEthanol/Water20-60>90[5]
2 Ethyl 5-Nitro-indolePolyphosphoric Acid (PPA)Toluene85-11560-75[5]
3 5-Nitro-indole AcidSodium Hydroxide, HClEthanol/Water20-30>95[5]
4 5-Amino-indole AcidH₂, 10% Pd/CEthanol2590-98[2]

Conclusion

The synthesis of 5-amino-1H-indole-2-carboxylic acid is most effectively achieved through a multi-step sequence that hinges on the formation and subsequent transformation of key nitro-substituted intermediates. The Fischer indole synthesis provides a robust and well-documented framework for this process, beginning with the formation of a stable p-nitrophenylhydrazone , followed by acid-catalyzed cyclization to ethyl 5-nitro-1H-indole-2-carboxylate . Subsequent hydrolysis to 5-nitro-1H-indole-2-carboxylic acid and a final, selective reduction of the nitro group furnishes the desired product. A thorough understanding of the mechanism and the rationale behind the choice of reagents and conditions at each stage is paramount for researchers and drug development professionals aiming to optimize this synthesis for efficiency, purity, and scale.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Wrobleski, M. (1995). Novel Synthetic Route to 5-Substituted Indoles. Loyola University Chicago. Retrieved from [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. Retrieved from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2022). Molecules. Retrieved from [Link]

  • The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. (1954). Journal of the American Chemical Society. Retrieved from [Link]

  • Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]

  • CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid. (2009). Google Patents.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • KR100411599B1 - Process for preparation of 5-substituted indole derivatives. (2003). Google Patents.
  • Gribble, G. (n.d.). Reissert Indole Synthesis. ResearchGate. Retrieved from [Link]

  • The Leimgruber-Batcho Indole Synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Chemistry LibreTexts. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]

  • Gribble, G. (2019). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2013). NIH National Library of Medicine. Retrieved from [Link]

  • Reissert Indole Synthesis: The Path to Perfect Indoles. (2020). YouTube. Retrieved from [Link]

  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (1998). PubMed. Retrieved from [Link]

  • Leimgruber–Batcho Indole Synthesis. (2024). YouTube. Retrieved from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • A Practical Synthesis of Indole-2-carboxylic Acid. (2025). ResearchGate. Retrieved from [Link]

  • Leimgruber–Batcho Indole Synthesis. (2016). Semantic Scholar. Retrieved from [Link]

  • Gribble, G. (2016). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Gribble, G. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

  • File:Bischler-Möhlau Indole Synthesis Mechanism.png. (2023). Wikimedia Commons. Retrieved from [Link]

  • Reissert Indole Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. (2025). YouTube. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Regioselective N-Alkylation of Methyl 5-amino-1H-indole-2-carboxylate

Introduction: The Strategic Importance of N-Alkylated Indoles The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1] N-alkylated indole derivatives, in particular, are integral to numerous blockbuster drugs, including treatments for migraines (Sumatriptan), nausea (Ondansetron), and hypercholesterolemia (Fluvastatin).[2] The strategic placement of alkyl groups on the indole nitrogen atoms—either at the N-1 position of the indole ring or on an exocyclic amine—profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity, metabolic stability, and pharmacokinetic profile.

Methyl 5-amino-1H-indole-2-carboxylate is a versatile building block for drug discovery, offering two distinct nitrogen centers for functionalization: the indole ring nitrogen (N-1) and the primary arylamine nitrogen at the C-5 position (N-5). The primary challenge in the synthetic manipulation of this molecule is achieving regioselective alkylation at one of these sites without affecting the other. This application note provides a detailed guide to navigating this challenge, presenting validated protocols for the selective N-alkylation of either the N-1 or N-5 position, grounded in a clear understanding of the underlying chemical principles.

The Challenge of Regioselectivity

The core synthetic problem arises from the presence of two nucleophilic nitrogen atoms within the same molecule. The relative reactivity of these sites is highly dependent on the reaction conditions.

  • The Indole N-1 Nitrogen: The N-H proton is weakly acidic (pKa ≈ 17). Deprotonation with a suitable base generates a potent indolyl anion, which is a strong nucleophile.[3] However, without deprotonation, the N-1 nitrogen is significantly less nucleophilic.

  • The 5-Amino (N-5) Nitrogen: As a primary arylamine, this nitrogen is nucleophilic under neutral or basic conditions. It can readily participate in reactions like nucleophilic substitution or condensation with carbonyls.

Uncontrolled alkylation attempts often lead to a mixture of N-1, N-5, and even di-alkylated products, resulting in low yields and creating significant purification challenges. Therefore, a strategic approach is essential to direct the alkyl group to the desired nitrogen atom.

Figure 1. The two distinct nitrogen sites for alkylation.

Strategic Pathways to Selective Alkylation

To overcome the regioselectivity challenge, two distinct strategies are recommended, each targeting a specific nitrogen atom.

Strategy A: Selective N-1 Alkylation via a Protection-Alkylation-Deprotection Sequence

To exclusively target the N-1 position, the more nucleophilic 5-amino group must first be "masked" with a protecting group. This temporarily deactivates the N-5 position, allowing for clean alkylation at N-1. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its ease of installation, its stability under the basic conditions required for N-1 alkylation, and its straightforward removal under acidic conditions.[4][5]

G Start Methyl 5-amino-1H-indole-2-carboxylate Protect Step 1: Protect N-5 (e.g., Boc Anhydride) Start->Protect Alkylate Step 2: Alkylate N-1 (e.g., NaH, Alkyl Halide) Protect->Alkylate Deprotect Step 3: Deprotect N-5 (e.g., TFA) Alkylate->Deprotect Product Selective N-1 Alkylated Product Deprotect->Product caption Workflow for Selective N-1 Alkylation.

Workflow for Selective N-1 Alkylation.
Strategy B: Selective N-5 Alkylation via Reductive Amination

For selective alkylation of the 5-amino group, reductive amination is the method of choice.[6] This powerful one-pot reaction proceeds by first forming an imine intermediate between the primary amine (N-5) and an aldehyde or ketone. The indole N-1 nitrogen does not participate in this initial step. The resulting C=N double bond of the imine is then immediately reduced by a mild, selective reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃], to furnish the N-5 alkylated product.[7] This method avoids the use of harsh bases and alkyl halides, offering excellent functional group tolerance.[8][9]

G Amine 5-Amino Group (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde / Ketone (Electrophile) Imine Imine Intermediate Hemiaminal->Imine - H₂O Product N-5 Alkylated Product Imine->Product + Reducer Reducer Reducing Agent (e.g., NaBH(OAc)₃) caption Mechanism of Reductive Amination at N-5.

Mechanism of Reductive Amination at N-5.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective N-1 Alkylation of Methyl 5-amino-1H-indole-2-carboxylate

This protocol describes the N-1 alkylation using methyl iodide as an example. Other primary alkyl halides can be substituted.

Step 1a: Protection of the 5-Amino Group

  • Setup: To a round-bottom flask, add methyl 5-amino-1H-indole-2-carboxylate (1.0 eq) and dissolve it in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (Et₃N, 1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected product, which can often be used in the next step without further purification.

Step 1b: N-1 Alkylation of the Protected Intermediate

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the cold DMF.

  • Substrate Addition: Dissolve the N-Boc protected indole from Step 1a (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Deprotonation: Stir the mixture at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Step 1c: Deprotection of the 5-Amino Group

  • Setup: Dissolve the purified N-1 alkylated, N-5 Boc-protected product (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 1-3 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and carefully add saturated NaHCO₃ solution until the pH is basic. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the final N-1 alkylated product.

Protocol 2: Selective N-5 Alkylation via Reductive Amination

This protocol describes the N-5 alkylation using benzaldehyde as an example. Other aldehydes or ketones can be used.

  • Setup: In a round-bottom flask, combine methyl 5-amino-1H-indole-2-carboxylate (1.0 eq), the desired aldehyde or ketone (e.g., benzaldehyde, 1.1 eq), and a suitable solvent like dichloroethane (DCE) or THF.

  • Acid Catalyst: Add a catalytic amount of acetic acid (approx. 0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Reaction: Stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then extract the mixture with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the pure N-5 alkylated product.

Data Summary and Method Comparison

FeatureStrategy A: N-1 Alkylation Strategy B: N-5 Alkylation
Target Site Indole N-1 Nitrogen5-Amino (N-5) Nitrogen
Key Steps Protection → Alkylation → DeprotectionOne-pot condensation and reduction
Alkylating Agent Alkyl Halides (R-X)Aldehydes (RCHO) or Ketones (RCOR')
Key Reagents Boc₂O, Strong Base (e.g., NaH), TFAMild Acid Catalyst, Reducing Agent (NaBH(OAc)₃)
Solvents THF, DMF, DCMDCE, THF
Typical Yields Moderate to Good (over 3 steps)Good to Excellent
Advantages Excellent control for N-1 selectivityHigh atom economy, mild conditions, one-pot procedure
Disadvantages Multi-step process, requires strong baseLimited to primary and secondary alkyl groups

Troubleshooting and Field-Proven Insights

  • Incomplete N-1 Alkylation (Protocol 1): If the reaction stalls, it is often due to inactive NaH or wet DMF. Ensure NaH is fresh and solvents are rigorously dried. A slight excess (up to 1.5 eq) of both NaH and the alkyl halide may improve conversion.

  • Formation of Side Products (Protocol 1): Over-alkylation is rare if the N-5 position is protected. C-3 alkylation can sometimes occur but is generally disfavored for N-deprotonated indoles.[2] Careful temperature control (maintaining 0 °C during additions) is crucial.

  • Slow Reductive Amination (Protocol 2): If imine formation is slow, adding molecular sieves can help by removing the water byproduct.[10] If the reduction is slow, ensure the NaBH(OAc)₃ is of high quality and not hydrolyzed.

  • Reaction Monitoring: TLC is an indispensable tool. For the N-1 alkylation sequence, a typical mobile phase is 30% ethyl acetate in hexanes. For reductive amination, a slightly more polar system may be required. Stains like potassium permanganate or vanillin are effective for visualizing indole compounds.

Conclusion

The regioselective N-alkylation of methyl 5-amino-1H-indole-2-carboxylate is a readily achievable goal when the correct synthetic strategy is employed. For selective functionalization of the indole N-1 position, a protection-alkylation-deprotection sequence provides a reliable and clean route. For targeting the exocyclic 5-amino group, reductive amination offers a mild, efficient, and highly selective one-pot solution. The choice of protocol is dictated entirely by the desired final structure, and the methods described herein provide drug development professionals with a robust and validated toolkit for synthesizing these valuable molecular scaffolds.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5359, Sumatriptan. [Link]

  • ChemHelpASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 795-826. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). The Gribble-Saulnier Synthesis of 1,4-Dimethylcarbazole. The Journal of Organic Chemistry, 76(8), 2634–2637. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Scott, C. J., & Spencer, P. S. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6905-6910. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

Sources

Application

Application Notes & Protocols: Selective Acylation of the 5-Amino Group in Methyl 5-amino-1H-indole-2-carboxylate

Introduction: Strategic Importance of 5-Acylaminoindoles Methyl 5-amino-1H-indole-2-carboxylate is a pivotal building block in contemporary drug discovery and materials science. The strategic functionalization of its 5-a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 5-Acylaminoindoles

Methyl 5-amino-1H-indole-2-carboxylate is a pivotal building block in contemporary drug discovery and materials science. The strategic functionalization of its 5-amino group via acylation unlocks a vast chemical space, leading to the synthesis of potent biological agents, including kinase inhibitors, and functional organic materials. The resulting amide bond is a stable and common feature in pharmaceuticals, making this transformation a cornerstone reaction for medicinal chemists.

This guide provides a comprehensive overview of the principles and detailed protocols for the selective acylation of the 5-amino group on this indole scaffold. We will explore the underlying chemical logic, compare various synthetic strategies, and offer field-tested protocols designed for reproducibility and high yield.

The Principle of Chemoselectivity: Why the 5-Amino Group?

The indole ring possesses multiple potentially reactive sites, including the N1-position of the pyrrole ring and the electron-rich C3-position, which is prone to electrophilic attack.[1][2] However, in the case of methyl 5-amino-1H-indole-2-carboxylate, the exocyclic 5-amino group is significantly more nucleophilic than either the indole nitrogen or the carbon framework.

This enhanced nucleophilicity is analogous to that of aniline. The lone pair of electrons on the 5-amino nitrogen is more readily available to attack an electrophilic acyl source. In contrast, the lone pair on the indole N1-nitrogen is delocalized as part of the 10-π aromatic system, rendering it substantially less nucleophilic. Standard acylation conditions, which are typically neutral or basic, favor the kinetic product formed by the attack of the most nucleophilic site. Therefore, selective acylation of the 5-amino group can be achieved with high fidelity, precluding the need for protecting groups on the indole nitrogen.

Mechanistic Framework: Nucleophilic Acyl Substitution

The acylation of the 5-amino group proceeds via a classic nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process that is fundamental to amide bond formation.[3]

  • Nucleophilic Attack: The nitrogen atom of the 5-amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This initial attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl π-bond is reformed, leading to the expulsion of the leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride). A final deprotonation step, typically facilitated by a base, yields the stable amide product and neutralizes the acid byproduct.

Below is a generalized workflow for this transformation.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification Start Dissolve Methyl 5-amino-1H-indole-2-carboxylate and Base in Aprotic Solvent Reagent Add Acylating Agent (e.g., Acyl Chloride) Dropwise at 0°C Start->Reagent Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Reagent->Stir Quench Quench Reaction (e.g., with water or sat. NaHCO3) Stir->Quench Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Flash Column Chromatography Concentrate->Purify End Characterize Pure Product (NMR, MS, etc.) Purify->End

Caption: General experimental workflow for N-acylation.

Core Protocols and Methodologies

We present three robust methods for the acylation of methyl 5-amino-1H-indole-2-carboxylate, each employing a different class of acylating agent. The choice of method depends on the availability of the starting materials, the scale of the reaction, and the sensitivity of the functional groups on the acylating agent.

Method 1: Acylation using Acyl Chlorides

This is the most common and often most efficient method, utilizing highly reactive acyl chlorides. The reaction is fast and typically proceeds to completion at room temperature. A stoichiometric amount of a non-nucleophilic base is required to scavenge the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[4][5][6]

Protocol: Synthesis of Methyl 5-acetamido-1H-indole-2-carboxylate

  • Materials:

    • Methyl 5-amino-1H-indole-2-carboxylate (1.0 equiv)

    • Acetyl chloride (1.1 equiv)

    • Triethylamine (TEA) or Pyridine (1.2 equiv)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 5-amino-1H-indole-2-carboxylate (1.0 equiv).

    • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

    • Add triethylamine (1.2 equiv) to the solution and cool the flask to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.1 equiv) dropwise to the stirred solution. A precipitate (triethylamine hydrochloride) may form.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Method 2: Acylation using Acid Anhydrides

Acid anhydrides are excellent alternatives to acyl chlorides, especially for common acyl groups like acetyl or benzoyl.[7] They are less sensitive to moisture but are also slightly less reactive. The reaction mechanism is analogous, producing a carboxylic acid as a byproduct, which must be neutralized by a base.

Protocol: Synthesis of Methyl 5-benzamido-1H-indole-2-carboxylate

  • Materials:

    • Methyl 5-amino-1H-indole-2-carboxylate (1.0 equiv)

    • Benzoic anhydride (1.1 equiv)

    • Pyridine (as both base and solvent, or TEA in DCM)

    • 4-Dimethylaminopyridine (DMAP) (0.05-0.1 equiv, optional catalyst)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Dissolve methyl 5-amino-1H-indole-2-carboxylate (1.0 equiv) in pyridine or a suitable aprotic solvent like DCM containing TEA (1.5 equiv).

    • Add benzoic anhydride (1.1 equiv) and a catalytic amount of DMAP.

    • Stir the reaction at room temperature overnight or gently heat to 40-50°C for 2-4 hours to expedite the reaction. Monitor by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure (if using pyridine, co-evaporate with toluene).

    • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine/TEA), saturated aqueous NaHCO₃ (to remove benzoic acid byproduct), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography or recrystallization.

Method 3: Acylation using Carboxylic Acids and Coupling Agents

This method is exceptionally versatile, allowing for the direct use of a wide array of carboxylic acids. It avoids the need to prepare potentially unstable acyl chlorides or anhydrides. The strategy relies on an in situ activation of the carboxylic acid using a coupling agent. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[8][9]

G cluster_0 Activation cluster_1 Coupling COOH Carboxylic Acid (R-COOH) ActiveEster O-acylisourea (Active Intermediate) COOH->ActiveEster + EDC EDC EDC (Coupling Agent) EDC->ActiveEster Amine 5-Aminoindole (Ar-NH2) Amide Amide Product (Ar-NHCOR) ActiveEster->Amide + Ar-NH2 Urea Urea Byproduct ActiveEster->Urea Amine->Amide

Caption: Amide coupling using an EDC reagent.

Protocol: General Procedure for EDC/HOBt Coupling

  • Materials:

    • Methyl 5-amino-1H-indole-2-carboxylate (1.0 equiv)

    • Carboxylic acid of choice (1.1 equiv)

    • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

    • HOBt (Hydroxybenzotriazole) (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

    • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and methyl 5-amino-1H-indole-2-carboxylate (1.0 equiv) in anhydrous DMF or DCM.

    • Add DIPEA (3.0 equiv) to the mixture.

    • Cool the flask to 0°C and add EDC·HCl (1.2 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water (to remove DMF and urea byproduct) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Data Summary and Comparison

The following table provides a comparative summary of the three primary acylation methods.

Method Acylating Agent Base / Additive Typical Solvent Advantages Disadvantages
1 Acyl ChloridePyridine, TEA, DIPEADCM, THFHigh reactivity, fast reactions, high yieldsAgent can be moisture sensitive; HCl byproduct is corrosive
2 Acid AnhydridePyridine, TEADCM, Pyridine, THFLess moisture sensitive, easy to handleLess reactive than acyl chlorides; byproduct requires removal
3 Carboxylic AcidEDC, DCC, HATU; HOBt; DIPEADMF, DCMHigh substrate scope, mild conditions, avoids preparing acyl halidesMore expensive reagents; byproduct removal can be difficult (DCU)

Conclusion

The selective acylation of the 5-amino group of methyl 5-amino-1H-indole-2-carboxylate is a robust and high-yielding transformation critical for the synthesis of complex molecular targets. By choosing the appropriate acylating agent and reaction conditions—from highly reactive acyl chlorides for rapid synthesis to versatile coupling agents for broader substrate scope—researchers can efficiently generate a diverse library of N-acylated indole derivatives. The protocols outlined in this guide provide a solid foundation for achieving this key synthetic step with confidence and reproducibility.

References

  • ResearchGate. (2025). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Available at: [Link]

  • PubMed. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Available at: [Link]

  • PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Available at: [Link]

  • Arkat USA, Inc. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Available at: [Link]

  • Mastering Chemistry Help. (2013). acylation of amines - Mastering Chemistry Help. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Available at: [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives.. Available at: [Link]

  • ACS Publications. (n.d.). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]

  • MDPI. (n.d.). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Available at: [Link]

  • ACS Publications. (n.d.). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • YouTube. (2019). acylation of amines. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]

  • Chemguide. (n.d.). the preparation of amides. Available at: [Link]

  • ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reduction of 5-nitro-1H-indole-2-carboxylic acid ethyl ester

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 5-amino-1H-indole-2-carboxylic acid ethyl ester. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-amino-1H-indole-2-carboxylic acid ethyl ester. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on the reduction of 5-nitro-1H-indole-2-carboxylic acid ethyl ester. The transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges in a direct question-and-answer format.

Introduction: The Chemistry and Its Challenges

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. However, when this functionality is part of a complex molecule like 5-nitro-1H-indole-2-carboxylic acid ethyl ester, the reaction presents unique challenges. The indole ring, while generally stable[1][2], contains a nucleophilic nitrogen that can interact with catalysts and reagents. The presence of an ester group also requires careful selection of reaction conditions to avoid hydrolysis.

The goal is to achieve a high-yielding, clean conversion to the desired 5-amino product, a valuable building block for drug discovery.[3][4] This guide will help you navigate the common pitfalls associated with this specific reduction.

Reaction Pathway Overview

The reduction of a nitro group (–NO₂) to an amine (–NH₂) is a six-electron process that proceeds through several intermediates. Incomplete reactions can lead to the accumulation of these intermediates, complicating purification and reducing yield.

Nitro Reduction Pathway Start Ar-NO₂ (Nitro) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ Product Ar-NH₂ (Amine) Intermediate2->Product +2e⁻, +2H⁺

Caption: General pathway for nitro group reduction.

Troubleshooting Guide & FAQs

Section 1: Reaction Incomplete or Stalled
Q1: My catalytic hydrogenation reaction (H₂/Pd/C) has stalled. TLC analysis shows remaining starting material even after extended reaction times. What's going wrong?

A1: This is a very common issue, and it typically points to one of three culprits: catalyst activity, catalyst poisoning, or poor solubility.

  • Causality - Catalyst Deactivation & Poisoning: Palladium on carbon (Pd/C) is an excellent catalyst for nitro reductions, but its surface can be deactivated.[5] The primary suspect in this specific reaction is catalyst poisoning by nitrogen compounds . Both the indole nitrogen and the newly formed 5-amino group can act as Lewis bases, strongly adsorbing to the active sites on the palladium surface and preventing the starting material from binding.[6]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 5 mol% to 10 mol%). This provides more active sites to overcome a certain threshold of poisoning.

    • Use a Fresh Catalyst: Catalysts can lose activity over time, especially if not stored under an inert atmosphere. Ensure you are using a fresh, high-quality catalyst.

    • Consider Transfer Hydrogenation: Instead of gaseous hydrogen, using a hydrogen donor like ammonium formate or cyclohexene can be highly effective. The reaction is often run at reflux in a protic solvent like ethanol.[7] This method can sometimes be less sensitive to poisoning and avoids the need for high-pressure equipment.

    • Check Solubility: The starting material must be fully dissolved in the reaction solvent for efficient contact with the catalyst.[5] If solubility is low, consider a co-solvent system (e.g., EtOH/THF or EtOH/EtOAc) or gentle heating, if the system allows.[5]

Q2: I'm using a metal-based reduction (e.g., Fe/NH₄Cl or SnCl₂/HCl) and the reaction is incomplete. Why is this happening?

A2: With metal/acid or metal/salt reductions, the issue is often related to the metal's surface area, the acidity of the medium, or insufficient reagent stoichiometry.

  • Causality - Metal Surface Activity: The reaction is heterogeneous, occurring on the surface of the metal particles. If the metal is not finely powdered or if its surface is oxidized, its reactivity will be severely diminished.[5] The acid or salt (like NH₄Cl) serves to activate the metal surface and act as a proton source.

  • Troubleshooting Steps:

    • Activate the Metal: For iron, using "activated iron" or pre-treating commercial iron powder with dilute HCl to etch the surface can significantly improve reaction rates.

    • Ensure Sufficient Acid/Salt: The stoichiometry is critical. For a reagent like SnCl₂, at least 3 equivalents are mechanistically required, but using an excess (4-5 equivalents) is common practice to drive the reaction to completion.[8] For Fe/NH₄Cl, both reagents should be in large excess.[9]

    • Increase Temperature: These reactions often require heating (e.g., 70-100 °C) to proceed at a reasonable rate.[5][9] Ensure your reaction is being heated adequately with vigorous stirring to maintain suspension of the metal powder.

    • Solvent Choice: A protic solvent like ethanol, often with water, is ideal as it helps dissolve the reagents and facilitates proton transfer.[9]

Section 2: Side Product Formation & Selectivity
Q3: My reaction is complete, but I'm seeing multiple spots on my TLC plate and the final product is difficult to purify. What are these side products?

A3: Side product formation usually arises from incomplete reduction, over-reduction, or degradation of the starting material or product.

  • Causality - Reaction Pathway & Stability:

    • Incomplete Reduction Intermediates: As shown in the pathway diagram, nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) are intermediates. If the reducing conditions are too mild or the reaction is stopped prematurely, these may be present in the crude mixture.

    • Ester Hydrolysis: If you are using strongly acidic (e.g., concentrated HCl) or basic conditions, especially with prolonged heating, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.[10]

    • Indole Ring Reduction: While the indole aromatic system is quite stable[1][2], very harsh hydrogenation conditions (high pressure, high temperature, aggressive catalysts like Rhodium) could potentially lead to the reduction of the pyrrole ring to form an indoline. This is less common with standard Pd/C or metal/acid reductions.

  • Troubleshooting & Optimization Workflow:

Troubleshooting Side Products Start Side Products Observed Check1 Characterize side products (LCMS, NMR) Start->Check1 Path1 Hydroxylamine or Nitroso Intermediates Check1->Path1 [Intermediates] Path2 Carboxylic Acid Detected Check1->Path2 [Hydrolysis] Path3 Unknown/Degradation Products Check1->Path3 [Other] Sol1 Increase reaction time/temp Add more reducing agent Path1->Sol1 Sol2 Use milder pH conditions (e.g., Fe/NH4Cl instead of SnCl2/HCl) Reduce reaction time/temp Path2->Sol2 Sol3 Lower reaction temperature Ensure inert atmosphere (N2/Ar) Check starting material purity Path3->Sol3

Caption: Decision tree for identifying and mitigating side products.

Section 3: Work-up and Purification
Q4: My reduction with SnCl₂ worked, but the work-up is messy. I have a lot of emulsions and tin salts that are hard to filter. How can I improve this?

A4: This is a classic challenge with tin-based reductions.[11] The work-up requires careful pH control to manage the precipitation of tin hydroxides.

  • Causality - Tin Salt Chemistry: In acidic solution, tin exists as soluble chloride salts. When you basify the mixture to neutralize the acid and free the protonated amine product, tin precipitates as gelatinous tin(II) and tin(IV) hydroxides/oxides, which are notoriously difficult to filter and can cause emulsions during extraction.

  • Improved Work-up Protocol:

    • Concentrate First: After the reaction is complete, remove the volatile solvent (e.g., ethanol) under reduced pressure.

    • Dilute and Basify Carefully: Add ethyl acetate to the residue. Then, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a carefully controlled amount of 1-2 M NaOH with vigorous stirring. The goal is to bring the pH to ~7-8. Adding the base slowly can result in a more granular precipitate.

    • Filter through Celite: Filter the entire biphasic mixture through a pad of Celite or diatomaceous earth. This will trap the fine tin salts. Wash the filter cake thoroughly with ethyl acetate.

    • Extract: Separate the layers of the filtrate. Extract the aqueous layer a few more times with ethyl acetate.

    • Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain your crude product.

Q5: My final 5-aminoindole product is unstable and darkens over time. How can I store it properly?

A5: Aryl amines, especially those with electron-donating groups on the ring like the indole system, are susceptible to air oxidation. The color change is due to the formation of small amounts of highly colored oxidized species.

  • Best Practices for Handling and Storage:

    • Purify Quickly: Do not leave the crude product exposed to air for long periods. Proceed with purification (e.g., column chromatography or recrystallization) as soon as possible after the work-up.

    • Use an Inert Atmosphere: Handle the purified product under an inert atmosphere (Nitrogen or Argon) as much as possible.

    • Store Cold and Dark: Store the final product in a sealed vial, preferably under an inert atmosphere, in a freezer (-20 °C) and protected from light.

    • Convert to a Salt: For long-term storage, consider converting the amine to its hydrochloride (HCl) or other salt. Salts are generally more crystalline and far less susceptible to air oxidation.

Comparative Overview of Reduction Methods

MethodReagents & ConditionsSolventsProsCons
Catalytic Hydrogenation H₂ (1-4 atm) or NH₄COOH, Pd/C (5-10 mol%)EtOH, MeOH, EtOAc, THFHigh yield, clean work-up, atom economical.[12][13]Catalyst poisoning is a major risk[6], requires specialized equipment for H₂ gas.
Iron Reduction Fe powder (5-10 eq.), NH₄Cl (5-10 eq.) or AcOHEtOH/H₂O, AcOHVery chemoselective[14], inexpensive, tolerates many functional groups.[9]Heterogeneous, requires heating, large excess of reagents, metal waste.[13]
Tin(II) Chloride Reduction SnCl₂·2H₂O (4-5 eq.), HCl (optional)EtOH, EtOAcReliable and effective for many substrates.[12][15]Messy work-up with tin salts[11], stoichiometric heavy metal waste.
Sodium Dithionite Reduction Na₂S₂O₄ (3-5 eq.)EtOH/H₂O, DMF/H₂OInexpensive and safe reagent[16], good for some sensitive substrates.[17][18]Can be less reactive, requires aqueous conditions which can cause solubility issues.

Detailed Experimental Protocols

Protocol 1: Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This protocol is adapted from procedures for similar substrates and is often a reliable first choice.[7]

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification a 1. Combine Substrate, EtOH, and NH4COOH in a flask. b 2. Add 5% Pd/C catalyst under Nitrogen. a->b c 3. Heat to reflux (ca. 80 °C) and monitor by TLC. b->c d 4. Cool and filter through Celite to remove Pd/C. c->d e 5. Concentrate filtrate under reduced pressure. d->e f 6. Perform aqueous work-up (EtOAc/H2O extraction). e->f g 7. Purify by column chromatography. f->g

Caption: Workflow for Transfer Hydrogenation Protocol.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-nitro-1H-indole-2-carboxylic acid ethyl ester (1.0 eq.).

  • Add ethanol (approx. 15-20 mL per gram of substrate) followed by ammonium formate (4-5 eq.).

  • Stir the mixture at room temperature until the solids are dissolved.

  • Carefully add 5% Palladium on Carbon (0.10 eq. by weight) under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.

  • Heat the reaction mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate/Hexanes). The product should be significantly more polar than the starting material. The reaction is typically complete in 30-90 minutes.

  • Once complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography on silica gel as required.

Protocol 2: Reduction using Iron Powder and Ammonium Chloride

This is a classic, robust, and cost-effective method suitable for larger scale synthesis.[9]

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the 5-nitro-1H-indole-2-carboxylic acid ethyl ester (1.0 eq.), iron powder (10 eq.), and ammonium chloride (10 eq.).

  • Add a 4:1 mixture of Ethanol/Water (approx. 20 mL per gram of substrate).

  • Heat the vigorously stirred suspension to 70-80 °C.

  • Monitor the reaction by TLC. The reaction may take 1-3 hours.

  • Upon completion, cool the mixture to room temperature and filter hot through a pad of Celite.

  • Wash the filter cake extensively with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Perform an aqueous work-up as described in Protocol 1 (steps 10-11) to remove any remaining inorganic salts.

  • Purify the crude product as needed.

References

  • Organic Syntheses Procedure, Ethyl Indole-2-carboxylate. Available at: [Link]

  • Organic Syntheses Procedure, 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Available at: [Link]

  • Common Organic Chemistry, Nitro Reduction - Common Conditions. Available at: [Link]

  • Google Patents, CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • ACS Publications, The Journal of Physical Chemistry A, The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Available at: [Link]

  • ResearchGate, Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. Available at: [Link]

  • Common Organic Chemistry, Nitro Reduction - Iron (Fe). Available at: [Link]

  • Organic Chemistry Portal, Sodium Hydrosulfite, Sodium Dithionite. Available at: [Link]

  • Organic Chemistry Portal, Synthesis of indoles. Available at: [Link]

  • ResearchGate, What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Available at: [Link]

  • Google Patents, CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • Chemistry Stack Exchange, Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable, Nitro Reduction Reagent Guide. Available at: [Link]

  • ResearchGate, The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Available at: [Link]

  • NIH, Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. Available at: [Link]

  • SciSpace, Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

  • NIH, Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

  • Academia.edu, Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available at: [Link]_

  • Reddit, Help with reducing nitro group/Interpret a NMR Spectrum. Available at: [Link]

  • NIH, Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Available at: [Link]

  • IJRAR.org, Reduction of N-ethyl-3-nitro indole with sodium dithionite and 0.5 (N) sodium hydroxide solutions by preparing. Available at: [Link]

  • ACS Publications, Journal of Medicinal Chemistry, Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Available at: [Link]

  • ACS Publications, Journal of Chemical Education, Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Available at: [Link]

  • Wordpress, Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available at: [Link]

  • Organic Chemistry Portal, Amine synthesis by nitro compound reduction. Available at: [Link]

  • askIITians, Reduction of aromatic nitro compounds using Sn and HCl gives:. Available at: [Link]

  • University of Groningen, Sustainable multicomponent indole synthesis with broad scope. Available at: [Link]

  • MDPI, Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Available at: [Link]

  • ResearchGate, Reduction of nitroaromatic compounds in tin(II) chloride.... Available at: [Link]

  • XMB Forum, mechanism of sodium dithionite aromatic nitro reduction?. Available at: [Link]

  • Sciencemadness, A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]

  • PubMed, Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Available at: [Link]

  • Indian Academy of Sciences, Reduction of nitrophenois by zinc and ammonium chloride in aqueous medium. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 5-amino-1H-indole-2-carboxylate

Welcome to the technical support resource for the purification of Methyl 5-amino-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of Methyl 5-amino-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Introduction: The Purification Challenge

Methyl 5-amino-1H-indole-2-carboxylate is a bifunctional molecule containing a nucleophilic aromatic amine and a methyl ester. This structure presents unique purification challenges. The amino group is susceptible to oxidation, leading to colored impurities, and its basicity can cause problematic interactions with standard silica gel, leading to streaking and poor recovery during chromatography. The goal of any purification strategy is to effectively remove unreacted starting materials, reaction byproducts, and degradation products while maximizing the yield and purity of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is a dark brown or reddish, intractable oil. How can I improve its handling and initial purity?

Answer: A dark, oily crude product often indicates the presence of significant impurities, possibly from oxidation of the amino group or residual high-boiling solvents.

  • Causality: The 5-amino group is an electron-donating group, making the indole ring system highly susceptible to oxidation, which often produces colored, polymeric materials. Solvents like DMF or DMSO, if used in the reaction, can also be difficult to remove and may hold impurities in an oily state.

  • Immediate Action - Trituration: Before attempting more complex purification, try trituration. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are.

    • Place the oil in a flask and add a small volume of a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture.

    • Stir or sonicate the mixture. The goal is to induce the crystallization of your product, leaving the more soluble impurities in the solvent.

    • Collect the resulting solid by filtration and wash with a small amount of the cold trituration solvent.[1]

  • Preventative Strategy: During the reaction workup, ensure you are working under an inert atmosphere (like nitrogen or argon) where possible, especially if heating is involved, to minimize oxidation.

Question 2: I'm seeing significant streaking and poor separation during silica gel column chromatography. My compound seems to be sticking to the column. Why?

Answer: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.

  • Mechanistic Explanation: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic 5-amino group of your indole can undergo a strong acid-base interaction with these silanols. This interaction is often irreversible, leading to product loss on the column, or it can cause slow, uneven elution, resulting in significant tailing or "streaking" of the spot on TLC and the band on the column.[2]

  • Solution - Mobile Phase Modification: To mitigate this, you must neutralize the acidic sites on the silica. Add a small amount of a volatile base to your mobile phase (eluent).

    • Recommended Additive: Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your chosen eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).[2][3]

    • Protocol: Equilibrate the column with the base-modified eluent before loading your sample. Run the entire chromatography with the modified eluent. The TEA will preferentially bind to the acidic silanol sites, allowing your basic product to elute symmetrically and with better resolution.

Question 3: My final product is an off-white or pinkish solid, even after chromatography. Is it impure, and how can I get a colorless product?

Answer: While pure Methyl 5-amino-1H-indole-2-carboxylate should be a white to very pale solid, slight discoloration to pink or tan is common and may not always indicate significant impurity.[4] However, for high-purity applications, this color should be removed.

  • Source of Color: The color is almost certainly due to trace amounts of oxidized species. The indole nucleus, particularly when activated by an amino group, can form highly conjugated, colored radical cations or other oxidation byproducts upon exposure to air and light.

  • Decolorization Strategy - Activated Carbon:

    • Dissolve your purified but colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate) as you would for recrystallization.

    • Add a very small amount (typically 1-2% by weight) of activated carbon to the hot solution.

    • Keep the solution hot and swirl for a few minutes. The activated carbon will adsorb the highly colored, minor impurities.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon.

    • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

  • Caution: Using too much activated carbon can lead to a significant loss of your desired product due to non-specific adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for this compound?

A1: There is no single "best" method; the optimal strategy depends on the scale of your reaction and the nature of the impurities. A multi-step approach is often most effective. A recommended workflow is:

  • Aqueous Workup/Extraction: Begin with an acid-base extraction to perform a crude separation of your basic product from neutral or acidic impurities.[5]

  • Chromatography or Recrystallization: Follow up with either flash column chromatography (for complex mixtures) or recrystallization (if the product is already >90% pure and solid).

Q2: Can I use acid-base extraction to purify Methyl 5-amino-1H-indole-2-carboxylate?

A2: Yes, this is a highly effective and recommended technique for this molecule. The basic amino group is the key to this method.

  • Principle: The amino group can be protonated by an aqueous acid (like 1M HCl) to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic layer and can be separated. Subsequently, neutralizing the aqueous layer with a base (like NaHCO₃ or NaOH) will deprotonate the ammonium salt, regenerating the water-insoluble free amine, which can then be extracted back into a fresh organic solvent.

  • Stability Note: Ensure your compound's ester group is stable to the acidic conditions. Short exposure to dilute acid at room temperature is generally fine, but prolonged exposure or heat could cause hydrolysis to the carboxylic acid.[4]

Q3: How do I choose between column chromatography and recrystallization?

A3: The choice depends on the purity of your crude material and the nature of the impurities.

  • Choose Column Chromatography when:

    • The crude product is an oil or contains multiple impurities with similar polarities to your product, as observed by TLC.

    • You need to separate your product from impurities that have very similar solubility characteristics.

  • Choose Recrystallization when:

    • Your crude product is a solid and is already relatively pure (>90%).

    • The main impurities are present in small amounts and have different solubility profiles from your product in a given solvent. Recrystallization is an excellent final polishing step.[6]

Q4: What are some good starting points for TLC and column chromatography solvent systems?

A4: For indole derivatives, moderately polar solvent systems are typically effective. Always perform TLC analysis first to determine the optimal eluent composition.

  • For TLC: Start with a 7:3 or 1:1 mixture of Hexane:Ethyl Acetate. If the compound remains at the baseline, switch to a more polar system like 95:5 Dichloromethane:Methanol.

  • For Column Chromatography: Use the solvent system identified by TLC that gives your product an Rf value of approximately 0.25-0.35. Remember to add 0.5-1% triethylamine to the eluent.[2]

Method Recommended Solvent System (Starting Point) Key Considerations
Thin-Layer Chromatography (TLC) 70:30 Hexane / Ethyl AcetateVisualize under UV light (254 nm).
95:5 Dichloromethane / MethanolUse for more polar impurities.
Flash Column Chromatography Gradient of 20% to 60% Ethyl Acetate in HexaneMUST add 0.5-1% Triethylamine (TEA). [2]
Gradient of 1% to 5% Methanol in DichloromethaneMUST add 0.5-1% Triethylamine (TEA). [3]
Table 1: Recommended Solvent Systems for Chromatographic Analysis and Purification.

Q5: What solvents are best for recrystallizing Methyl 5-amino-1H-indole-2-carboxylate?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol has been successfully used for similar indole esters.[6] A solvent screen is the best approach.

Solvent Class Examples Rationale
Alcohols Ethanol, IsopropanolGood for moderately polar compounds. Often provides high-quality crystals.
Esters Ethyl AcetateGood general-purpose solvent. Can be paired with hexanes.
Ketones AcetoneUse with caution due to its low boiling point.
Mixed Solvents Ethyl Acetate / Hexane, Dichloromethane / HexaneAllows for fine-tuning of polarity to achieve optimal solubility differential.
Table 2: Potential Solvents for Recrystallization Screening.

Purification Method Selection Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial state of your crude product.

Purification_Workflow cluster_start Start cluster_analysis Initial Assessment cluster_methods Purification Methods cluster_end Finish Start Crude Product (Post-Workup) TLC Analyze by TLC Assess Complexity Start->TLC State Physical State? TLC->State AcidBase Acid-Base Extraction TLC->AcidBase Many Baseline Impurities Recryst Recrystallization (Solvent Screening) State->Recryst Solid & Relatively Clean Column Flash Column Chromatography (Base-Modified Eluent) State->Column Oil or Complex Mixture Recryst->Column Fails / Oils Out Final Pure Product (Verify by NMR, HPLC, MS) Recryst->Final Successful Column->Final AcidBase->Column Proceed to Column

Caption: Decision tree for purification strategy.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine

  • Prepare the Eluent: Choose a solvent system based on prior TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate). Prepare a sufficient volume and add triethylamine to a final concentration of 1% (v/v).

  • Pack the Column: Pack a silica gel column using the prepared, base-modified eluent.

  • Equilibrate: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated and the silanol groups are passivated by the triethylamine.

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. If it doesn't fully dissolve, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude in a solvent (e.g., DCM), add silica gel, evaporate the solvent to get a dry powder, and carefully load this powder onto the top of the column bed.

  • Elute and Collect: Begin elution, collecting fractions. Monitor the elution process using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1M aqueous HCl. The protonated amine product will move into the aqueous layer. Combine the aqueous layers.

  • Wash (Optional): Wash the combined acidic aqueous layers once with a small amount of fresh ethyl acetate to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH until the solution is basic (pH > 8, check with pH paper). A precipitate of the free amine product may form.

  • Back-Extraction: Extract the now-basic aqueous solution three times with fresh ethyl acetate or DCM. The neutral amine product will move back into the organic layer.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[3]

References

  • Organic Syntheses Procedure, (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • D'Acquarica, I., et al. (2022). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank. Available at: [Link]

  • Biotage, (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • University of Rochester, Department of Chemistry, (n.d.). Workup: Amines. Available at: [Link]

  • Wikipedia, (n.d.). Tryptophan. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Indole-2-carboxamides

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of indole-2-carboxamides. Drawing from established protocols and extensive fi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of indole-2-carboxamides. Drawing from established protocols and extensive field experience, this document addresses common challenges and offers practical solutions in a comprehensive question-and-answer format. Our goal is to empower you to navigate the intricacies of this synthetic transformation with confidence, ensuring both efficiency and high-quality outcomes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to anticipate and solve common issues encountered during the synthesis of indole-2-carboxamides.

Q1: My amide coupling reaction is resulting in a low yield. What are the most likely causes and how can I address them?

Low yields are a frequent challenge in amide bond formation. The root cause often lies in one or more of the following areas:

  • Presence of Moisture: Amide coupling reagents, particularly carbodiimides like EDC, are highly sensitive to water.[1] Moisture will hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and significantly reducing the yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., argon or nitrogen). Commercial anhydrous solvents are often sufficient, but for highly sensitive reactions, freshly distilled solvents are recommended.

  • Suboptimal Coupling Reagent Choice: The effectiveness of a coupling reagent can be highly dependent on the specific substrates. For instance, sterically hindered amines or electron-deficient anilines may require more potent coupling agents.

    • Solution: For sterically hindered or electronically challenging substrates, consider using stronger coupling reagents such as HATU, HBTU, or BOP.[2] Alternatively, converting the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH can be effective for difficult couplings.[2]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or gently increasing the temperature. However, be cautious with heating, as it can promote side reactions.

  • Side Reactions: Several side reactions can consume your starting materials or activated intermediates. A common issue with carbodiimide reagents is the formation of a stable N-acylurea byproduct, which is unable to react further.[3]

    • Solution: The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can suppress the formation of N-acylurea and minimize other side reactions like racemization.[3][4]

Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be?

The identity of the byproduct will depend on your specific reaction conditions, but here are some common culprits:

  • N-acylurea: As mentioned above, this is a common byproduct when using carbodiimide coupling reagents like DCC, DIC, or EDC.[3][4] It forms from the rearrangement of the O-acylisourea intermediate.

  • Urea Byproduct: The coupling reagent itself will be converted into a urea derivative (e.g., dicyclohexylurea from DCC, or a water-soluble urea from EDC).[4] While expected, these can sometimes complicate purification.

  • Unreacted Starting Materials: Incomplete conversion will leave you with your starting indole-2-carboxylic acid and amine.

  • Products of Side Reactions from Additives: Some coupling reagents, like BOP, produce carcinogenic byproducts such as hexamethylphosphoramide (HMPA).[4]

Q3: How do I choose the right coupling reagent for my specific indole-2-carboxamide synthesis?

The choice of coupling reagent is critical for a successful reaction. Here is a summary of common options to guide your decision:

Coupling ReagentAdvantagesDisadvantagesBest For
EDC/HOBt Water-soluble urea byproduct (easy removal), relatively inexpensive.[4]Hygroscopic, can lead to N-acylurea formation without HOBt.[1][3]General-purpose amide couplings with primary and secondary amines.
DCC/DMAP Inexpensive, efficient for many standard couplings.Dicyclohexylurea (DCU) byproduct is often difficult to remove completely, potential for racemization.[4]Solution-phase synthesis where DCU precipitation is manageable.
HATU/HBTU/PyBOP High coupling efficiency, fast reaction times, low racemization.More expensive than carbodiimides.Sterically hindered substrates, electron-deficient amines, and peptide couplings.[2]
BOP Very effective, minimizes racemization and dehydration side reactions.[4]Forms carcinogenic HMPA as a byproduct.[4]Situations where high reactivity is crucial and safety precautions for HMPA can be strictly followed.
Acyl Fluoride Formation (e.g., using TFFH) Excellent for sterically hindered and electron-deficient substrates.[2]Reagents can be moisture-sensitive and more expensive.Challenging couplings where other methods have failed.[2]
Q4: My indole-2-carboxylic acid starting material is not pure. How can I purify it, and what are the consequences of using impure material?

Impure starting materials can lead to a host of problems, including low yields and difficult purification of the final product.

  • Purification of Indole-2-carboxylic acid: This can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If recrystallization is ineffective, column chromatography on silica gel may be necessary.

  • Consequences of Impurity: Impurities can interfere with the coupling reaction by reacting with the coupling reagents or by introducing competing side reactions. For example, residual starting materials from the synthesis of the indole-2-carboxylic acid (e.g., from a Fischer indole synthesis) could lead to a complex mixture of products.

Q5: I am synthesizing my indole-2-carboxylic acid via Fischer indole synthesis followed by hydrolysis. What are the key parameters to optimize in this two-step process?
  • Fischer Indole Synthesis: This classic reaction can sometimes give low yields.[5]

    • Optimization: The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) and reaction temperature are critical.[5] The purity of the starting arylhydrazine and ketone/aldehyde is also paramount.[6] Side reactions can occur, especially with certain substitution patterns on the starting materials.[6]

  • Hydrolysis of the Ethyl Indole-2-carboxylate: This is typically a straightforward saponification using a base like NaOH or KOH in an alcohol/water mixture.[7][8]

    • Optimization: Ensure complete hydrolysis by monitoring the reaction by TLC. Incomplete hydrolysis will result in a mixture of the acid and ester, complicating the subsequent coupling reaction. Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can potentially lead to decarboxylation or other side reactions.

Section 2: Experimental Protocols & Methodologies

Here we provide detailed, step-by-step protocols for the synthesis of indole-2-carboxamides, including the preparation of the necessary starting material.

Protocol 1: Synthesis of Ethyl 1H-indole-2-carboxylate via Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) in ethanol.

    • Add ethyl pyruvate (1.05 eq.) dropwise at room temperature.

    • Stir the mixture for 1-2 hours until TLC analysis indicates complete consumption of the arylhydrazine.

    • The resulting hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be taken directly to the next step.

  • Cyclization:

    • To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in ethanol) portion-wise or dropwise, while monitoring the temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into a beaker of ice water.

    • The crude ethyl indole-2-carboxylate will precipitate. Collect the solid by filtration, wash with water, and dry.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Hydrolysis of Ethyl 1H-indole-2-carboxylate to 1H-indole-2-carboxylic acid
  • Dissolve the ethyl 1H-indole-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 eq.) and heat the mixture to reflux.

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) until a precipitate forms.

  • Collect the solid 1H-indole-2-carboxylic acid by filtration, wash with cold water, and dry thoroughly.

Protocol 3: General Procedure for the Synthesis of Indole-2-carboxamides using EDC/HOBt
  • In a dry, nitrogen-flushed round-bottom flask, dissolve the 1H-indole-2-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous solvent such as DMF or DCM.

  • Add the desired amine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Section 3: Visualizations

Reaction Mechanism: EDC/HOBt Amide Coupling

G cluster_activation Activation cluster_coupling Coupling cluster_side_reaction Side Reaction Carboxylic_Acid Indole-2-carboxylic Acid O_Acylisourea O-Acylisourea (Active Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Ester (More Stable Active Intermediate) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Inactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement (suppressed by HOBt) HOBt HOBt Urea_Byproduct_1 Urea Byproduct Product Indole-2-carboxamide HOBt_Ester->Product + Amine Amine Amine HOBt_Regenerated HOBt (regenerated) Product->HOBt_Regenerated

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Workflow for Indole-2-carboxamide Synthesis

G cluster_prep Starting Material Preparation cluster_coupling Amide Coupling cluster_purification Workup & Purification Start Arylhydrazine + Ethyl Pyruvate Fischer_Indole Fischer Indole Synthesis Start->Fischer_Indole Ester Ethyl Indole-2-carboxylate Fischer_Indole->Ester Hydrolysis Saponification (e.g., NaOH) Ester->Hydrolysis Acid Indole-2-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (e.g., EDC/HOBt, Anhydrous Conditions) Acid->Coupling Amine Amine Amine->Coupling Crude_Product Crude Indole-2-carboxamide Coupling->Crude_Product Workup Aqueous Workup (Acid/Base Washes) Crude_Product->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Final_Product Pure Indole-2-carboxamide Purification->Final_Product

Caption: General workflow for indole-2-carboxamide synthesis.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of Indole-2-carboxamide Check_Moisture Were anhydrous conditions used? Start->Check_Moisture Check_Reagents Are starting materials and reagents pure? Check_Moisture->Check_Reagents Yes Solution_Moisture Use oven-dried glassware, anhydrous solvents, and inert atmosphere. Check_Moisture->Solution_Moisture No Check_Coupling_Agent Is the coupling agent appropriate for the substrates? Check_Reagents->Check_Coupling_Agent Yes Solution_Purity Purify starting materials (recrystallization/chromatography). Check_Reagents->Solution_Purity No Check_Reaction_Time Did the reaction go to completion? Check_Coupling_Agent->Check_Reaction_Time Yes Solution_Coupling_Agent Consider a more potent coupling reagent (e.g., HATU) for hindered/e-deficient substrates. Check_Coupling_Agent->Solution_Coupling_Agent No Solution_Reaction_Time Extend reaction time and continue monitoring by TLC/LC-MS. Check_Reaction_Time->Solution_Reaction_Time No

Sources

Optimization

Technical Support Center: Troubleshooting Low Potency in Novel Indole-2-Carboxamide Analogues

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel indole-2-carboxamide analogues. This guide is designed to provide in-depth troubleshooting strate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel indole-2-carboxamide analogues. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered questions regarding low potency in this important class of compounds. My aim is to equip you with the scientific rationale and practical steps to diagnose and address potency issues effectively.

Frequently Asked Questions (FAQs)

Q1: My novel indole-2-carboxamide analogue shows significantly lower potency than expected. What are the most common initial factors to investigate?

Low potency is a multifaceted issue that can stem from a variety of factors, ranging from the intrinsic properties of the molecule to the specifics of the experimental setup. A systematic approach is crucial for efficient troubleshooting.

Initial Checklist:

  • Compound Integrity and Purity: Before delving into complex biological explanations, it is paramount to confirm the identity and purity of your compound. Degradation, incorrect structure, or the presence of impurities can significantly impact measured activity.

    • Actionable Step: Re-verify the compound's structure using NMR and mass spectrometry. Assess purity using HPLC, aiming for >95% purity for initial in vitro assays. Contamination can sometimes be a source of misleading results.[1]

  • Assay-Specific Issues: The observed potency is highly dependent on the assay used. It's critical to understand the limitations and potential artifacts of your chosen method.

    • Actionable Step: Critically evaluate your assay conditions. Are you using an appropriate buffer? Is the protein/cell concentration optimal? Have you included necessary positive and negative controls?

  • Physicochemical Properties: The inherent properties of your molecule, such as solubility and lipophilicity, play a crucial role in its ability to reach and interact with its target.[2][3]

    • Actionable Step: Determine the aqueous solubility of your compound. Poor solubility can lead to compound precipitation in the assay, resulting in an artificially low apparent potency. Also, assess the lipophilicity (LogP/LogD), as highly lipophilic compounds can exhibit non-specific binding, which can also reduce the measured potency.[4][5]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to diagnosing and resolving low potency issues.

Section 1: Is It the Compound or the Assay?

The first critical branch in our troubleshooting workflow is to determine whether the issue lies with the compound itself or the experimental system used to measure its activity.

  • Problem: The measured potency is inconsistent across experiments or is significantly lower than predicted by computational models.

  • Causality: This often points to issues with the compound's stability, solubility, or aggregation in the assay buffer. A compound that is not fully dissolved or that forms aggregates will have a lower effective concentration available to interact with the target.

  • Troubleshooting Workflow:

    Start Low Potency Observed Purity Confirm Purity (>95%) & Identity (NMR, MS) Start->Purity Solubility Determine Aqueous Solubility (e.g., nephelometry) Purity->Solubility Purity Confirmed Aggregation Assess Aggregation (e.g., DLS, TNS assay) Solubility->Aggregation Solubility Adequate Assay_Format Evaluate Assay Format (Biochemical vs. Cellular) Aggregation->Assay_Format No Aggregation SAR_Analysis Analyze Structure-Activity Relationship (SAR) Assay_Format->SAR_Analysis Outcome Potency Improved? SAR_Analysis->Outcome Success Yes: Proceed with Lead Optimization Outcome->Success Failure No: Re-evaluate Target or Scaffold Outcome->Failure

  • Experimental Protocols:

    • Protocol 1: Aqueous Solubility Determination (Nephelometry)

      • Prepare a stock solution of the compound in DMSO.

      • Serially dilute the stock solution in a suitable aqueous buffer (e.g., PBS, pH 7.4).

      • Measure the turbidity of each dilution using a nephelometer.

      • The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

    • Protocol 2: Compound Aggregation Assessment (Thioflavin S Assay)

      • Prepare solutions of your compound at various concentrations in the assay buffer.

      • Add Thioflavin S (ThS) to each solution.

      • Measure the fluorescence of ThS. An increase in fluorescence indicates the formation of compound aggregates.

  • Problem: A compound shows good potency in a biochemical assay (e.g., purified enzyme or receptor binding) but is significantly less potent in a cell-based assay.

  • Causality: This discrepancy often points to issues with cell permeability, efflux by transporters, or metabolic instability within the cellular environment. The indole-2-carboxamide scaffold can be susceptible to metabolism. [6]

  • Troubleshooting Workflow:

    Start Discrepancy in Biochemical vs. Cellular Potency Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Permeability Efflux Investigate Efflux (e.g., use of efflux pump inhibitors) Permeability->Efflux Permeability Confirmed Metabolism Determine Metabolic Stability (e.g., microsomal stability assay) Efflux->Metabolism Efflux Not an Issue SAR_Mod Modify Scaffold to Improve DMPK Properties Metabolism->SAR_Mod Metabolic Liability Identified Outcome Cellular Potency Improved? SAR_Mod->Outcome Success Yes: Continue Optimization Outcome->Success Failure No: Re-evaluate Scaffold Outcome->Failure

    Caption: Workflow for addressing biochemical vs. cellular potency discrepancies.

  • Experimental Protocols:

    • Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

      • A donor plate is prepared with a solution of the test compound in buffer.

      • An acceptor plate is prepared with buffer.

      • A filter plate coated with a lipid layer is placed between the donor and acceptor plates.

      • After incubation, the concentration of the compound in both the donor and acceptor wells is measured to determine permeability.

    • Protocol 4: Microsomal Stability Assay

      • Incubate the test compound with liver microsomes and NADPH (a cofactor for metabolic enzymes).

      • Take samples at various time points.

      • Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS to determine the rate of metabolism.

Section 2: Structure-Activity Relationship (SAR) Guided Optimization

If assay-related issues have been ruled out, the focus shifts to the intrinsic properties of the molecule. Understanding the structure-activity relationship (SAR) of your indole-2-carboxamide series is key to rationally designing more potent analogues. [7][8]

The indole-2-carboxamide scaffold offers several positions for chemical modification to enhance potency.

  • Indole Ring Substitutions: Modifications at the 4-, 5-, 6-, and 7-positions can significantly impact potency by influencing electronic properties and interactions with the target protein. For some targets, substitutions at the 4- and 6-positions have been shown to be optimal for activity. [9]* N-H of the Indole: Methylation of the indole nitrogen has been shown in some cases to improve potency, potentially by increasing lipophilicity and facilitating cell membrane passage. [10]* Amide Linker: The amide bond itself is a critical interaction point. Bioisosteric replacement of the amide can improve metabolic stability and modulate binding interactions. [11][12][13][14]Common bioisosteres for amides include 1,2,3-triazoles and oxadiazoles. [11][12][13][14]* Carboxamide Substituent: The group attached to the amide nitrogen is crucial for defining selectivity and potency. The size, shape, and electronic nature of this substituent will dictate key interactions within the binding pocket.

Strategy Rationale Example Modification Potential Outcome
Bioisosteric Replacement To improve metabolic stability and modulate hydrogen bonding patterns. [15][16]Replace the amide with a 1,2,3-triazole. [12]Increased half-life and potentially altered binding affinity.
Conformational Constraint To lock the molecule in a bioactive conformation and reduce the entropic penalty of binding. [17]Introduce a ring system or a rigid linker to the carboxamide substituent.Increased potency and selectivity.
Modulation of Lipophilicity To optimize the balance between target affinity and pharmacokinetic properties. [4][5][]Introduce polar groups to reduce excessive lipophilicity or add lipophilic groups to enhance membrane permeability. [10]Improved solubility, reduced non-specific binding, and better cell permeability.
Structure-Based Design If a crystal structure or a reliable homology model of the target is available, design analogues that make specific, favorable interactions with the binding site. [16]Add a substituent that forms a hydrogen bond with a key residue in the active site.Significant improvement in potency.

Case Study: Addressing Low Potency in a GPCR-Targeted Indole-2-Carboxamide

A research team is developing a series of indole-2-carboxamide analogues as antagonists for a G-protein coupled receptor (GPCR). The lead compound shows an IC50 of 5 µM in a functional assay, which is considered low potency. [19][20] Troubleshooting Steps:

  • Initial Assessment: The compound's purity is confirmed to be >98%. However, its aqueous solubility is found to be low (<1 µM). This is a major red flag.

  • Assay Optimization: The team decides to add 0.1% BSA to the assay buffer to improve the compound's solubility and reduce non-specific binding to plasticware. This results in a modest improvement in potency to 2 µM.

  • SAR Analysis: The team synthesizes a small set of analogues to probe the SAR.

Compound Modification IC50 (µM) Rationale
Lead -5Starting point
Analogue 1 5-Fluoro on indole1.5Introduction of an electron-withdrawing group to modulate pKa and potential hydrogen bonding.
Analogue 2 N-Methyl on indole8Increased lipophilicity led to decreased potency, possibly due to poor solubility or steric hindrance. [10]
Analogue 3 Amide replaced with 1,2,3-triazole>10The geometry of the triazole was not optimal for binding in this case. [12]
Analogue 4 Phenyl on carboxamide replaced with pyridyl0.5The nitrogen in the pyridine ring likely forms a key hydrogen bond with the target.

Advanced Topics

Functional Selectivity and Biased Agonism

For GPCRs, it is important to consider that a ligand may not affect all downstream signaling pathways equally. [21]A compound that appears to have low potency in one functional assay (e.g., G-protein activation) might be highly potent in another (e.g., β-arrestin recruitment). [22][23][24]It is therefore crucial to profile your compounds across multiple signaling pathways to fully understand their pharmacological profile.

The Role of Conformational Entropy

The binding of a flexible molecule to a protein target is associated with an entropic penalty. By designing more rigid analogues that are pre-organized in the bioactive conformation, it is possible to improve potency. [25]

This technical support guide provides a framework for systematically addressing low potency in novel indole-2-carboxamide analogues. By combining careful experimental design, a thorough understanding of the underlying scientific principles, and rational structure-based optimization, researchers can overcome this common hurdle in drug discovery.

References

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Alsayed, S. S. R., Lun, S., Bailey, A. W., Suri, A., Huang, C.-C., Mocerino, M., Payne, A., Sredni, S. T., Bishai, W. R., & Gunosewoyo, H. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 963-979. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Bio & Med Chem Au.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry.
  • Wang, Y., Chen, H., Zhu, Q., Wang, Y., Li, D., Zhang, H., Lu, Y., Shen, J., & Li, J. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5461-5477. [Link]

  • Onajole, O. K., Gurram, R. K., Gurumurthy, C. B., & Quadri, M. (2016). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Scientific Reports, 6, 33503. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry, 63(14), 7749-7767. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). Pharmaceutics.
  • Kapur, A., Zhao, P., Sharir, H., Jentsch, T. J., & Abood, M. E. (2014). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 57(23), 10143-10158. [Link]

  • Sun, D., Gao, W., Hu, H., & Zhou, S. (2022). Why 90% of clinical drug development fails and how to improve it? Acta Pharmaceutica Sinica B, 12(7), 3049-3062. [Link]

  • Talele, T. T. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 8036-8098. [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (2016). Methods in Molecular Biology.
  • Xiong, G., Shen, J., & Chen, K. (2019). Structural simplification: an efficient strategy in lead optimization. Drug Discovery Today, 24(6), 1217-1225. [Link]

  • Al-Ostoot, F. H., Al-Warhi, T., Merz, K. M., Jr, & Al-Salahi, R. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16). [Link]

  • 5 Factors That Can Cause A Decrease In Medication Effectiveness. (2021). Genomind. Retrieved January 24, 2026, from [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Bio & Med Chem Au.
  • What are the methods of lead optimization in drug discovery? (2025). Patsnap. Retrieved January 24, 2026, from [Link]

  • Characterizing Binding of Small Molecules. II. Evaluating the Potency of Small Molecules to Combat Resistance Based on Docking Structures. (n.d.).
  • Ester and Amide Bioisosteres. (2024). Cambridge MedChem Consulting. Retrieved January 24, 2026, from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. Retrieved January 24, 2026, from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica.
  • SAR analyses of indole-2-carboxamide inhibitors, as well as chemical structures of NITD-304, NITD-349, compounds 3 and 4. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Community guidelines for GPCR ligand bias: IUPHAR review 32. (2021). British Journal of Pharmacology, 178(14), 2898-2955.
  • The influence of lipophilicity in drug discovery and design. (2012). Expert Opinion on Drug Discovery, 7(9), 781-795.
  • What concentration of small molecule binding is considered weak or strong? (2017). Retrieved January 24, 2026, from [Link]

  • Lead Optimization in Drug Discovery: Process, Strategies & Tools. (2025). Chemspace. Retrieved January 24, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Warhi, T., Merz, K. M., Jr, & Al-Salahi, R. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals, 16(7). [Link]

  • Potency and efficacy. (2023). Deranged Physiology. Retrieved January 24, 2026, from [Link]

  • Talele, T. T. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 8036-8098.
  • Natural Lead Compounds and Strategies for Optimization. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Weak-binding molecules are not drugs?—toward a systematic strategy for finding effective weak-binding drugs. (2016).
  • Potency (pharmacology). (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025). YouTube. Retrieved January 24, 2026, from [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 781-795. [Link]

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  • Discovery and Optimization of Lead Compounds for Therapeutic Intervention: Advancing Towards Effective Treatments for Targeted Disease. (2023). Journal of Drug Discovery and Development.
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  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 24, 2026, from [Link]

  • Mapping the Ligand-dependent Remodeling of the Conformational Entropy Landscape in Neurotensin Receptor 1 by NMR-guided Molecular Simul

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Reduction of 5-Nitroindole: A Comparative Analysis of Leading Reducing Agents

The synthesis of 5-aminoindole is a critical transformation in medicinal chemistry and drug development, serving as a versatile precursor for a myriad of pharmacologically active compounds, including serotonin analogs an...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 5-aminoindole is a critical transformation in medicinal chemistry and drug development, serving as a versatile precursor for a myriad of pharmacologically active compounds, including serotonin analogs and potential anticancer agents.[1] The most prevalent and direct route to this valuable intermediate is the reduction of the nitro group in 5-nitroindole.[1] The choice of reducing agent for this conversion is paramount, directly influencing yield, purity, scalability, and the compatibility with other functional groups within a molecule. This guide provides a comprehensive comparison of the efficacy of various reducing agents for the synthesis of 5-aminoindole, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their synthetic campaigns.

The Chemical Landscape: An Overview of Reductive Strategies

The transformation of an aromatic nitro group to an amine is a well-established process in organic synthesis, with a diverse arsenal of reagents available to effect this change.[2] These methods can be broadly categorized into catalytic hydrogenation, metal-acid reductions, and reductions using other reagents like sodium dithionite. Each approach presents a unique set of advantages and disadvantages in terms of reaction conditions, chemoselectivity, cost, and environmental impact. This guide will delve into the most commonly employed and effective reducing agents for the synthesis of 5-aminoindole from 5-nitroindole.

Catalytic Hydrogenation: The Workhorse of Nitro Reduction

Catalytic hydrogenation is a widely adopted and often preferred method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles, typically yielding water as the only byproduct.[3] This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.[2][3]

Mechanism of Action

The catalytic hydrogenation of a nitro group proceeds through a series of steps on the surface of the metal catalyst. The catalyst adsorbs both the hydrogen gas and the nitro compound, facilitating the stepwise reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine.

G cluster_mechanism General Mechanism of Catalytic Hydrogenation Nitro_Compound Ar-NO₂ Nitroso_Intermediate Ar-NO Nitro_Compound->Nitroso_Intermediate + H₂/Catalyst Hydroxylamine_Intermediate Ar-NHOH Nitroso_Intermediate->Hydroxylamine_Intermediate + H₂/Catalyst Amine_Product Ar-NH₂ Hydroxylamine_Intermediate->Amine_Product + H₂/Catalyst

Caption: Stepwise reduction of a nitro group via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

Materials:

  • 5-Nitroindole

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol

  • Hydrogen gas supply (balloon or Parr apparatus)

  • Celite®

Procedure:

  • In a suitable reaction vessel, dissolve 5-nitroindole in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge the system with hydrogen gas.

  • Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[4]

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.[4]

  • The resulting filtrate contains the 5-aminoindole and can often be used directly in the subsequent synthetic step.

Advantages and Disadvantages of Catalytic Hydrogenation

Advantages:

  • High Yields: This method often provides excellent yields, with reports of up to 98% for the synthesis of 5-aminoindole.[1][5]

  • Clean Reactions: The primary byproduct is water, simplifying purification.

  • Mild Conditions: The reaction is typically performed at room temperature and atmospheric pressure.

Disadvantages:

  • Specialized Equipment: Requires a hydrogen source and careful handling of the flammable gas.

  • Catalyst Handling: Pd/C is flammable and must be handled with care, especially when dry.

  • Lack of Chemoselectivity: Can reduce other functional groups such as alkenes, alkynes, and some protecting groups.[3]

Metal in Acidic Media: Classic and Cost-Effective Reductions

The use of metals like iron (Fe) or tin (Sn) in the presence of an acid is a classical and robust method for the reduction of nitroarenes.[2][6] These methods are often favored for their low cost and broad applicability.

Iron in Acidic Medium (e.g., Fe/HCl or Fe/NH₄Cl)

The Béchamp reduction, using iron in acidic media, is one of the oldest and most reliable methods for converting nitro groups to amines.[7] A milder variation using iron with ammonium chloride in a neutral solvent is also widely used, offering advantages for industrial-scale preparations.[8][9][10]

Mechanism of Action: The reduction with iron in an acidic medium involves the transfer of electrons from the iron metal to the nitro group, with the acid serving as a proton source. The iron is oxidized from Fe(0) to Fe(II) or Fe(III) during the process.

Experimental Protocol: Iron and Ammonium Chloride Reduction

Materials:

  • 5-Nitroindole

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • To a reaction flask, add 5-nitroindole, ethanol, and water.

  • Add iron powder and ammonium chloride to the mixture.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.[11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethanol or another suitable solvent.

  • The filtrate can then be concentrated and the product extracted.

Stannous Chloride (SnCl₂) Reduction

Stannous chloride (tin(II) chloride) is another effective reagent for the reduction of aromatic nitro compounds.[2][12] It is particularly valued for its chemoselectivity, often leaving other reducible functional groups intact.[12]

Mechanism of Action: The reduction mechanism involves the transfer of electrons from the Sn(II) ion to the nitro group, with a proton source facilitating the subsequent steps.[12][13]

Experimental Protocol: Stannous Chloride Reduction

Materials:

  • 5-Nitroindole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

Procedure:

  • Dissolve 5-nitroindole in ethanol in a reaction flask.

  • Add a stoichiometric excess of stannous chloride dihydrate to the solution.

  • Stir the mixture at room temperature or with gentle heating.[14]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and an aqueous base (e.g., 2M KOH) to precipitate tin salts and liberate the free amine.[14]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Comparative Workflow of Reduction Methods

G cluster_catalytic Catalytic Hydrogenation cluster_fe Fe/NH₄Cl Reduction cluster_sncl2 SnCl₂ Reduction cat_start Dissolve 5-Nitroindole Add Pd/C cat_react React under H₂ atmosphere cat_start->cat_react cat_workup Filter through Celite cat_react->cat_workup cat_end Product in Solution cat_workup->cat_end fe_start Combine 5-Nitroindole, Fe, NH₄Cl, Solvent fe_react Reflux fe_start->fe_react fe_workup Filter through Celite fe_react->fe_workup fe_extract Extract Product fe_workup->fe_extract fe_end Isolated Product fe_extract->fe_end sn_start Dissolve 5-Nitroindole Add SnCl₂ sn_react Stir at RT or Heat sn_start->sn_react sn_workup Basify and Extract sn_react->sn_workup sn_end Isolated Product sn_workup->sn_end

Caption: A comparative workflow of the three main reduction methods.

Sodium Dithionite: A Mild and Inexpensive Alternative

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive, safe, and effective reducing agent for aromatic nitro compounds.[2][15] It offers a good alternative when catalytic hydrogenation or strongly acidic conditions are not desirable.[3][16]

Experimental Protocol: Sodium Dithionite Reduction

Materials:

  • 5-Nitroindole

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve 5-nitroindole in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Prepare a solution of sodium dithionite in aqueous sodium hydroxide.

  • Heat the 5-nitroindole solution to approximately 50 °C.

  • Add the sodium dithionite solution dropwise to the heated mixture.

  • Continue stirring at 50 °C and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.[4]

  • After completion, cool the mixture and perform an appropriate workup, which may involve extraction with an organic solvent.

Comparison of Reducing Agents for 5-Nitroindole Synthesis

FeatureCatalytic Hydrogenation (Pd/C)Iron/Ammonium ChlorideStannous Chloride (SnCl₂)Sodium Dithionite
Typical Yield Very High (up to 98%)[1][5]HighGood to HighGood
Reaction Conditions Room temp, H₂ atmosphereRefluxRoom temp or gentle heatMild heating (e.g., 50 °C)[4]
Chemoselectivity Low (reduces many functional groups)[3]Good (milder than Fe/acid)[8]High (preserves many functional groups)[12]Good
Workup/Purification Simple filtrationFiltration and extractionCan be challenging due to tin salts[13]Extraction
Safety Concerns Flammable catalyst and H₂ gasStandard handling of reagentsTin compounds can be toxic[13]Generally safe
Cost Catalyst can be expensiveInexpensiveModerate costInexpensive[15]
Scalability Good, with appropriate equipmentExcellent, used industrially[8]GoodGood
Environmental Impact Green (water as byproduct)Iron sludge wasteTin waste is a concern[13]Relatively benign byproducts

Conclusion and Recommendations

The choice of reducing agent for the synthesis of 5-aminoindole from 5-nitroindole is highly dependent on the specific requirements of the synthesis, including the presence of other functional groups, the desired scale of the reaction, and available laboratory equipment.

  • For high-yield, clean reactions on substrates without other reducible groups, catalytic hydrogenation with Pd/C is an excellent choice. Its primary drawback is the need for specialized equipment and the catalyst's reactivity towards other functional groups.

  • For large-scale, cost-effective synthesis, the iron/ammonium chloride system is a robust and industrially proven method. It offers a good balance of reactivity and milder conditions compared to traditional metal-acid reductions.

  • When chemoselectivity is paramount, stannous chloride is a superior option. It allows for the selective reduction of the nitro group in the presence of sensitive functionalities, although the workup can be more involved.

  • Sodium dithionite presents a safe, inexpensive, and mild alternative, particularly suitable for smaller-scale syntheses where harsh conditions need to be avoided.

By carefully considering the factors outlined in this guide, researchers can select the most appropriate reducing agent to efficiently and effectively synthesize 5-aminoindole, a crucial building block in the journey of drug discovery and development.

References

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • National Institutes of Health. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. Available from: [Link]

  • ResearchGate. The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). Available from: [Link]

  • YouTube. Reduction of #Nitrobenzene #Reduction in Acidic #medium #Aniline preparation #NEET #JEE#CUE#ICAR#BSc. Available from: [Link]

  • Royal Society of Chemistry. Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites. Available from: [Link]

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]

  • National Institutes of Health. 5-Nitroindole as an universal base analogue. Available from: [Link]

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]

  • ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Available from: [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • organic-chemistry.org. Nitro Reduction - Common Conditions. Available from: [Link]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available from: [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Available from: [Link]

  • ACS Green Chemistry Institute. Sn2+ reduction. Available from: [Link]

  • organic-chemistry.org. Nitro Reduction - Iron (Fe). Available from: [Link]

  • ResearchGate. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Available from: [Link]

  • Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Available from: [Link]

  • ResearchGate. Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles. Available from: [Link]

  • National Institutes of Health. Indole synthesis: a review and proposed classification. Available from: [Link]

  • Synthetic Communications. IRON-AMMONIUM CHLORIDE - A Convenient and Inexpensive Reductant. Available from: [Link]

  • ResearchGate. Which is the best reducing agent to convert NO2 group to NH2 group? SnCl2 or Sn?. Available from: [Link]

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the In Vitro Multiparametric Evaluation of Indole-2-Carboxamide Analogues

Introduction: The Enduring Relevance of the Indole-2-Carboxamide Scaffold The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of na...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Indole-2-Carboxamide Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically approved drugs.[1] Among its many derivatives, the indole-2-carboxamide scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. These compounds have demonstrated a remarkable breadth of biological activity, including potent antiproliferative, antitubercular, and anti-inflammatory properties.[2][3][4][5]

However, the journey from a promising chemical scaffold to a viable drug candidate is fraught with complexity. A compound that excels in a single, isolated assay may fail spectacularly when its broader biological profile is considered. This is why a multiparametric evaluation strategy is not just advantageous—it is essential. By systematically assessing a library of analogues across a diverse panel of in vitro assays, we can build a comprehensive Structure-Activity Relationship (SAR) profile that illuminates on-target potency, off-target effects, and potential cytotoxicity simultaneously. This guide provides an integrated framework for such an evaluation, grounded in field-proven protocols and a rationale-driven approach to experimental design.

The Imperative of Multiparametric Screening

In early-stage drug discovery, relying on a single-endpoint assay is akin to navigating with only one landmark. You might know your direction, but you have no concept of the terrain. Multiparametric screening provides the full map.[6][7] The core rationale is to de-risk candidates early by identifying liabilities that would otherwise only surface in more expensive, time-consuming preclinical stages.

This approach allows us to:

  • Identify Multi-Targeting Compounds: Many indole-2-carboxamides exhibit polypharmacology, inhibiting multiple targets that can lead to synergistic therapeutic effects, such as the dual inhibition of EGFR and VEGFR-2 in cancer.[1][8]

  • Establish Selectivity Profiles: A potent compound is only useful if it is selective for its intended target over others, and for diseased cells over healthy ones. Comparing activity against a panel of kinases or a panel of cancer versus normal cell lines is critical.

  • Uncover Hidden Cytotoxicity: Potent enzyme inhibition is meaningless if the compound is broadly cytotoxic. Running a general cell viability assay in parallel with target-based assays is a fundamental self-validating step.

The logical flow of a multiparametric screening cascade is designed to efficiently funnel a large library of initial compounds down to a few well-characterized leads.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Characterization & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Outcome A Library of Indole-2-Carboxamide Analogues B Broad Antiproliferative / Cytotoxicity Screen (e.g., MTT Assay on Cancer & Normal Cell Lines) A->B High-Throughput C Target-Based Enzyme Assays (e.g., EGFR, CDK2, MmpL3) B->C Potent Hits D Phenotypic Assays (e.g., Anti-Inflammatory Screen) B->D Potent Hits E Antimicrobial Assays (e.g., M. tuberculosis MIC) B->E Potent Hits F Apoptosis Assays (e.g., Caspase-3 Activation) C->F G Cell Cycle Analysis C->G H Validated Lead Candidates (Potent, Selective, Non-Toxic) D->H E->H F->H G->H

Caption: A typical screening cascade for evaluating indole-2-carboxamide analogues.

Parameter 1: Antiproliferative Activity & Cytotoxicity

The foundational assay in any oncology-focused screen is the evaluation of a compound's effect on cell viability and proliferation. The goal is twofold: to identify compounds that are potent against cancer cells and to simultaneously confirm they are less active against normal, healthy cells.

The Causality Behind the Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard, high-throughput method for assessing cell viability.[9][10] Its principle is based on metabolic activity: viable cells with active mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells. This provides a robust and quantitative measure of cytotoxicity.[9]

Comparative Data: Antiproliferative Activity of Representative Analogues

The table below illustrates the type of data generated from a primary screen. Note the inclusion of a non-cancerous cell line (e.g., WI-38) to calculate a Selectivity Index (SI), a critical parameter for gauging therapeutic potential.

AnalogueSubstitution PatternIC₅₀ (µM) vs. MCF-7 (Breast Cancer)[11]IC₅₀ (µM) vs. A549 (Lung Cancer)[1]IC₅₀ (µM) vs. WI-38 (Normal Lung Fibroblast)[10]Selectivity Index (SI = IC₅₀ WI-38 / IC₅₀ MCF-7)
I-2C-01 Unsubstituted45.865.3>100>2.2
I-2C-02 5-Chloro1.502.1048.232.1
I-2C-03 4,6-Dichloro0.951.3541.543.7
I-2C-04 5-Methoxy12.618.9>100>7.9
Doxorubicin (Reference Drug)1.100.851.51.36

Data are representative examples based on published findings for illustrative purposes.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) and normal cells (e.g., WI-38) in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole-2-carboxamide analogues in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be optimized for the cell line's doubling time.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well. Incubate for another 4 hours. Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Parameter 2: Target-Based Enzyme Inhibition

Many indole-2-carboxamides exert their effects by inhibiting specific enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases (EGFR, VEGFR-2) and cyclin-dependent kinases (CDK2).[1][11]

The Causality Behind the Choice: Kinase-Glo® Luminescent Kinase Assays are a homogenous, high-throughput method for measuring kinase activity. The assay quantifies the amount of ATP remaining in a solution following a kinase reaction. Active kinases consume ATP to phosphorylate their substrates. The addition of the Kinase-Glo® reagent terminates the kinase reaction and initiates a luciferase-based reaction that produces light in direct proportion to the remaining ATP. Therefore, low light output signifies high kinase activity, while high light output indicates potent inhibition by a compound.[8]

Comparative Data: Multi-Kinase Inhibition Profile
AnalogueEGFR IC₅₀ (nM)[1]VEGFR-2 IC₅₀ (nM)[8]CDK2 IC₅₀ (nM)[11]
I-2C-02 2535520
I-2C-03 1518450
I-2C-05 35041013
Erlotinib 12>1000>1000
Dinaciclib >1000>100020

Data are representative examples based on published findings for illustrative purposes.

This data reveals distinct profiles: analogues I-2C-02 and I-2C-03 appear to be dual EGFR/VEGFR-2 inhibitors, while I-2C-05 is a potent and selective CDK2 inhibitor. This level of detail is crucial for guiding lead optimization.

Signaling Pathway Visualization: EGFR/VEGFR-2 Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGFR EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis Inhibitor Indole-2-Carboxamide Analogues Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by indole-2-carboxamide analogues.

Parameter 3: Anti-Inflammatory Activity

The scaffold's versatility extends to anti-inflammatory applications. A key in vitro model for this involves using lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

The Causality Behind the Choice: RAW 264.7 murine macrophages are a standard cell line for studying inflammation. LPS, a component of Gram-negative bacteria cell walls, activates these cells to produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6.[13] The Griess assay provides a simple, colorimetric method to measure NO production by quantifying its nitrite metabolite in the culture supernatant.[12] This serves as a robust proxy for the inflammatory response and its inhibition.

Detailed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the indole-2-carboxamide analogues for 1 hour before stimulation. Rationale: Pre-treatment allows the compounds to enter the cells and engage their targets before the inflammatory cascade is initiated.

  • Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Exclude LPS from negative control wells.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • A purple/magenta color will develop. Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the amount of nitrite in the samples and calculate the percentage of NO inhibition compared to the LPS-only control.

Workflow Visualization: Anti-inflammatory Screening

G A Seed RAW 264.7 Macrophages B Pre-treat with Indole Analogues (1 hour) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate (24 hours) C->D E Collect Supernatant D->E F Measure NO (Griess Assay) E->F G Measure Cytokines (e.g., TNF-α ELISA) E->G H Calculate % Inhibition F->H

Caption: Experimental workflow for assessing anti-inflammatory activity.

Conclusion: Synthesizing a Holistic Profile

The true power of a multiparametric evaluation lies in the integrated analysis of the data. A successful lead candidate is not necessarily the most potent compound in a single assay, but rather the one with the most balanced profile: high on-target potency, a favorable selectivity index against normal cells and off-target enzymes, and a clear, demonstrable mechanism of action. By employing the systematic approach outlined in this guide, researchers can move beyond single data points to build a comprehensive understanding of their indole-2-carboxamide analogues, significantly increasing the probability of identifying candidates with genuine therapeutic potential.

References

  • Al-Ostoot, F.H., Al-Ghorbani, M., El-Gazzar, M.G., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available at: [Link]

  • Abdel-Hamid, M.K., El-Nassan, H.B., Abdel-Aziz, M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. Available at: [Link]

  • Al-Ostoot, F.H., Al-Ghorbani, M., El-Gazzar, M.G., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Singh, S., Ahmed, S., Chatterji, D., et al. (2020). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. National Institutes of Health (PMC). Available at: [Link]

  • Onajole, O.K., Govender, P., Kruger, H.G., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. ACS Publications. Available at: [Link]

  • Ahmad, I., Kumari, A., Singh, P., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Available at: [Link]

  • Mazzoli, A., Tiles, J., Beaver, L.M., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. National Institutes of Health. Available at: [Link]

  • Wermuth, M., Ran, C., & Kim, S. (2019). Multiparametric Assays for Accelerating Early Drug Discovery. PubMed. Available at: [Link]

  • Abdel-Hamid, M.K., El-Nassan, H.B., Abdel-Aziz, M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. National Institutes of Health (PMC). Available at: [Link]

  • Various Authors. (n.d.). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. ResearchGate. Available at: [Link]

  • Salgado, C., Boechat, N., & de Souza, M.V.N. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available at: [Link]

  • Singh, P., & Kumar, V. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]

  • Al-Otaibi, M.A., Al-Zahrani, A.S., Al-Ghorbani, M., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Publications. Available at: [Link]

  • Chalabi Hajkarim, M., Pinello, N., & Gottgens, B. (2022). Comprehensive and unbiased multiparameter high-throughput screening by compaRe finds effective and subtle drug responses in AML models. eLife. Available at: [Link]

  • Various Authors. (n.d.). Antioxidant capacities of synthesized indole compounds by ABTS assay. ResearchGate. Available at: [Link]

  • Alam, M.S., Lee, D.U., & Kapetanovic, I.M. (2015). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. National Institutes of Health (PMC). Available at: [Link]

  • Wang, Y., Zhang, Y., & Chen, J. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]

  • Brovko, O., & Fruk, L. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Publications. Available at: [Link]

  • Various Authors. (n.d.). Multiparametric Drug Screening Strategy. ResearchGate. Available at: [Link]

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  • Srivastava, A.K., Chaurasia, H.S., & Nigam, A.K. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. Available at: [Link]

  • Al-Ostoot, F.H., Al-Ghorbani, M., El-Gazzar, M.G., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health. Available at: [Link]

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Sources

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